5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMRBYBFTLXIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126538-81-6 | |
| Record name | 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a key intermediate in the development of novel pharmaceuticals. The synthesis is presented as a two-step process, commencing with the formation of the pyrimidin-4-ol core, followed by regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction workflow.
I. Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the construction of the core heterocyclic structure, 6-(trifluoromethyl)pyrimidin-4-ol, via a cyclocondensation reaction. This is followed by a direct bromination at the C-5 position of the pyrimidine ring, a position activated by the adjacent electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol
The formation of the pyrimidine ring is achieved through the condensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate in the presence of a base.
Caption: Experimental workflow for the synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol.
Methodology:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and formamidine acetate (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in water and acidify to pH 3-4 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(trifluoromethyl)pyrimidin-4-ol.
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 169-171 °C |
Step 2: Synthesis of this compound
The intermediate, 6-(trifluoromethyl)pyrimidin-4-ol, is brominated at the 5-position using N-bromosuccinimide (NBS) in a suitable solvent.
Caption: Experimental workflow for the bromination of 6-(Trifluoromethyl)pyrimidin-4-ol.
Methodology:
-
Dissolve 6-(trifluoromethyl)pyrimidin-4-ol (1.0 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
III. Characterization Data
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | A singlet for the pyrimidine proton (C2-H) and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances corresponding to the pyrimidine ring carbons and the trifluoromethyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of C₅H₂BrF₃N₂O. |
IV. Safety Precautions
-
Ethyl 4,4,4-trifluoroacetoacetate and N-bromosuccinimide are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium methoxide is corrosive and reacts violently with water. Handle in a dry environment.
-
Acetonitrile and Methanol are flammable and toxic. Use in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive. Handle with care.
This guide provides a robust and reproducible method for the synthesis of this compound. The procedures outlined are scalable and utilize readily available starting materials, making this an accessible route for researchers in the field of medicinal chemistry and drug discovery.
An In-depth Technical Guide to 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
CAS Number: 942060-14-2
This technical guide provides a comprehensive overview of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a fluorinated pyrimidine derivative of significant interest to researchers and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from closely related analogues to present its chemical properties, a plausible synthetic route, and its potential biological significance, particularly in the context of anticancer research.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These are based on its chemical structure and data available for similar compounds.
| Property | Value |
| CAS Number | 942060-14-2 |
| Molecular Formula | C₅H₂BrF₃N₂O |
| Molecular Weight | 242.98 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process, likely commencing from a trifluoromethyl-containing precursor, followed by the construction and subsequent bromination of the pyrimidine ring.
Step 1: Synthesis of a Trifluoromethylated Pyrimidine Precursor
A common strategy involves the condensation of a trifluoromethyl-β-ketoester with a suitable nitrogen-containing compound like urea or thiourea to form the pyrimidine core.
-
Reaction: Ethyl 4,4,4-trifluoroacetoacetate is reacted with urea in the presence of a base such as sodium ethoxide in ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate dropwise at room temperature.
-
Add urea to the mixture and reflux for 6-8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate, 6-(trifluoromethyl)pyrimidine-4-ol, is filtered, washed with cold ethanol, and dried under vacuum.
-
Step 2: Bromination of the Pyrimidine Ring
The formed 6-(trifluoromethyl)pyrimidine-4-ol can then be brominated at the 5-position.
-
Reaction: 6-(trifluoromethyl)pyrimidine-4-ol is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.
-
Procedure:
-
Dissolve 6-(trifluoromethyl)pyrimidine-4-ol in a solvent like acetonitrile or dichloromethane.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Biological Activity and Potential Applications
Derivatives of 5-(trifluoromethyl)pyrimidine have demonstrated significant potential as therapeutic agents, particularly in oncology.[1] Research has shown that this class of compounds can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
A study on novel 5-trifluoromethylpyrimidine derivatives revealed their ability to inhibit the proliferation of various cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[1] The mechanism of action is believed to be through the inhibition of EGFR kinase activity, which in turn affects downstream signaling pathways involved in cell growth and proliferation.
Representative Biological Data for a 5-(Trifluoromethyl)pyrimidine Derivative
The following table presents the in vitro anticancer activity of a representative 5-(trifluoromethyl)pyrimidine derivative, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, from a published study.[1]
| Cell Line | IC₅₀ (µM) |
| A549 | 0.35 |
| MCF-7 | 3.24 |
| PC-3 | 5.12 |
| EGFR Kinase | 0.091 |
These findings suggest that this compound could serve as a valuable intermediate in the synthesis of novel EGFR inhibitors and other biologically active molecules.
Visualizations
Proposed Synthetic Workflow
References
An In-depth Technical Guide to 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a halogenated and trifluoromethylated pyrimidine derivative that has garnered significant interest in medicinal chemistry and agrochemical research. Its strategic substitution pattern makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules, particularly as a scaffold for kinase inhibitors in oncology and for the development of novel herbicides. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on providing practical data and methodologies for laboratory use.
Chemical and Physical Properties
This compound is a white crystalline powder. It is important to note that this compound can exist in tautomeric forms: the enol form (this compound) and the keto form (5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one). This tautomerism is a key feature of its chemical reactivity. The compound is reported to be moderately soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and is hygroscopic in nature.
Two different CAS Numbers have been associated with this compound, likely corresponding to its tautomeric forms or different registrations: 942060-14-2 and 126538-81-6. There is also a discrepancy in the reported melting points, which could be due to the presence of different tautomers or impurities.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrF₃N₂O | [1][2] |
| Molecular Weight | 242.98 g/mol | [1][2] |
| CAS Number | 942060-14-2, 126538-81-6 | [1][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 188-192 °C or 225-227 °C | [1][4] |
| Solubility | Moderately soluble in DMF and DMSO | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical.[2][5]
Synthesis and Experimental Protocols
While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, the general approach involves the construction of the pyrimidine ring followed by bromination and trifluoromethylation, or the use of pre-functionalized building blocks. The synthesis of related trifluoromethyl pyrimidine derivatives often involves multi-step sequences. A plausible synthetic approach could involve the cyclocondensation of a trifluoromethylated beta-ketoester with urea or a related amidine, followed by bromination.
General Synthetic Workflow (Hypothetical): A potential synthetic route could be conceptualized as a multi-step process, likely starting from a commercially available trifluoromethylated precursor.
Figure 1. Conceptual Synthetic Workflow. This diagram illustrates a possible high-level workflow for the synthesis of the target compound.
Applications in Drug Discovery and Agrochemicals
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity.
Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The bromine atom at the 5-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, enabling the exploration of the chemical space around the pyrimidine core to optimize binding to the kinase active site. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the final compound.
Suzuki-Miyaura Coupling Workflow:
Figure 2. Suzuki-Miyaura Coupling. This diagram shows the key components of a Suzuki-Miyaura cross-coupling reaction using this compound.
Agrochemicals
Similar to its application in drug discovery, this compound serves as a starting material for the synthesis of novel herbicides. The pyrimidine core is found in several classes of herbicides, and the introduction of a trifluoromethyl group can enhance their efficacy and spectrum of activity.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the pyrimidine ring proton and the hydroxyl or amine proton (depending on the tautomeric form and solvent).
-
¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its utility as a scaffold for kinase inhibitors and herbicides is well-recognized. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully explore its potential. This guide provides a summary of the currently available information to aid researchers in their work with this compound.
References
- 1. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile [mdpi.com]
An In-depth Technical Guide to the Starting Materials for 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a halogenated and trifluoromethylated pyrimidine derivative. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, while the bromo-substituent provides a reactive handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery. The synthesis of this molecule primarily proceeds through a two-step process: the formation of a pyrimidine ring followed by its bromination.
Primary Synthetic Pathway
The most common and logical synthetic route to this compound involves a two-step sequence. The initial step is the construction of the core pyrimidine ring, yielding 4-Hydroxy-6-(trifluoromethyl)pyrimidine. This intermediate is then subjected to electrophilic bromination to introduce the bromine atom at the 5-position.
Caption: General two-step synthesis of this compound.
Starting Materials and Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
The key starting materials for the synthesis of the pyrimidine core are a trifluoromethyl-containing β-dicarbonyl compound and a source of the N-C-N fragment of the pyrimidine ring.
Key Starting Materials
| Starting Material | Structure | Role |
| Ethyl 4,4,4-trifluoroacetoacetate | Provides the C4, C5, C6, and CF3 group of the pyrimidine ring. | |
| Urea or Formamidine Acetate | Provides the N1, C2, and N3 atoms of the pyrimidine ring. |
Experimental Protocol: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
This protocol describes a general procedure for the cyclocondensation reaction to form the pyrimidine ring.
Reaction: Ethyl 4,4,4-trifluoroacetoacetate + Urea → 4-Hydroxy-6-(trifluoromethyl)pyrimidine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl 4,4,4-trifluoroacetoacetate and urea.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
Quantitative Data (Typical):
| Parameter | Value |
| Molar Ratio (Ketoester:Urea:Base) | 1 : 1.2 : 1.1 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 8 hours |
| Yield | 70-85% |
digraph "Workflow_Step1" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];"Start" [label="Dissolve NaOEt in EtOH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add_Reagents" [label="Add Ethyl 4,4,4-trifluoroacetoacetate\nand Urea"]; "Reflux" [label="Reflux for 4-8 hours\n(Monitor by TLC)"]; "Cool" [label="Cool to Room Temperature"]; "Acidify" [label="Acidify with HCl"]; "Filter_Wash" [label="Filter and Wash with Water"]; "Dry" [label="Dry under Vacuum"]; "End" [label="Obtain 4-Hydroxy-6-(trifluoromethyl)pyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Add_Reagents"; "Add_Reagents" -> "Reflux"; "Reflux" -> "Cool"; "Cool" -> "Acidify"; "Acidify" -> "Filter_Wash"; "Filter_Wash" -> "Dry"; "Dry" -> "End"; }
Caption: Experimental workflow for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
Bromination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
The second step involves the electrophilic substitution of a hydrogen atom with a bromine atom at the electron-rich 5-position of the pyrimidine ring.
Key Reagents
| Reagent | Role |
| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | Substrate |
| N-Bromosuccinimide (NBS) or Bromine (Br₂) | Brominating Agent |
| Solvent (e.g., Acetic Acid, Dichloromethane) | Reaction Medium |
Experimental Protocol: Synthesis of this compound
Reaction: 4-Hydroxy-6-(trifluoromethyl)pyrimidine + NBS → this compound
Procedure:
-
Dissolve 4-Hydroxy-6-(trifluoromethyl)pyrimidine in a suitable solvent such as glacial acetic acid in a reaction flask.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for a period of 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any remaining acid and succinimide.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data (Typical):
| Parameter | Value |
| Molar Ratio (Substrate:NBS) | 1 : 1.1 |
| Solvent | Acetic Acid |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 6 hours |
| Yield | 80-90% |
digraph "Workflow_Step2" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];"Start" [label="Dissolve 4-Hydroxy-6-(trifluoromethyl)pyrimidine\nin Acetic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add_NBS" [label="Add N-Bromosuccinimide (NBS)\nPortion-wise"]; "Stir" [label="Stir at Room Temperature for 2-6 hours\n(Monitor by TLC)"]; "Precipitate" [label="Pour into Ice-Water"]; "Filter_Wash" [label="Filter and Wash with Water"]; "Dry" [label="Dry under Vacuum"]; "End" [label="Obtain this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Add_NBS"; "Add_NBS" -> "Stir"; "Stir" -> "Precipitate"; "Precipitate" -> "Filter_Wash"; "Filter_Wash" -> "Dry"; "Dry" -> "End"; }
Caption: Experimental workflow for the bromination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in good yields through a two-step sequence. The key to a successful synthesis lies in the careful execution of the initial cyclocondensation to form the pyrimidine ring, followed by a controlled bromination. The starting materials, primarily ethyl 4,4,4-trifluoroacetoacetate and urea/formamidine, are readily available, making this synthetic route accessible for both academic and industrial research. This guide provides the necessary foundational information for the successful laboratory preparation of this important chemical intermediate.
An In-depth Technical Guide to the Reactivity of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of the bromine atom, the electron-withdrawing trifluoromethyl group, and the versatile hydroxyl/oxo functionality makes this pyrimidine derivative a valuable scaffold for the synthesis of a diverse range of complex molecules. This document details its reactivity in key synthetic transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and derivatization of the pyrimidinol ring system.
Core Reactivity Profile
This compound exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. The reactivity of this compound is dictated by the interplay of its functional groups:
-
The C5-Bromine Atom: This site is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.
-
The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes it amenable to nucleophilic aromatic substitution, particularly at positions activated by leaving groups.
-
The C4-Hydroxyl Group: This group can undergo O-alkylation. The tautomeric amide can undergo N-alkylation, with the regioselectivity being dependent on the reaction conditions.
-
The C6-Trifluoromethyl Group: This strongly electron-withdrawing group influences the overall reactivity of the pyrimidine ring, enhancing its electrophilicity and influencing the regioselectivity of reactions.
Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of pharmaceutical candidates.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine scaffold and a wide range of aryl and heteroaryl boronic acids or esters. While specific examples for this compound are not extensively documented, protocols for structurally similar brominated pyrimidines and other heterocycles provide a strong basis for reaction development.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as XPhosPdG2 (2.5-5 mol%), and a ligand like XPhos (5-10 mol%) is suspended in a solvent system like dioxane/water or ethanol/water.[3] A base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), is added, and the mixture is degassed and heated under an inert atmosphere, often with microwave irradiation, until the starting material is consumed. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrimidines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Reflux | Good | [1] |
| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 67-89 | [3] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100-120 | Good to Excellent | [4] |
Logical Relationship: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, providing access to alkynylpyrimidine derivatives which are valuable intermediates for further transformations. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base.[5]
Experimental Protocol: General Procedure for Sonogashira Coupling
To a degassed solution of the 5-bromopyrimidine (1.0 equiv.) in a solvent mixture such as THF and triethylamine, a palladium catalyst like Pd(PPh₃)₄ (5-10 mol%) and a copper(I) co-catalyst such as CuI (5-15 mol%) are added.[5] The terminal alkyne (1.1-1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion. After reaction completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 5-alkynylpyrimidine product.[5]
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp. | High | [5] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | - | [6] |
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the pyrimidine C5 position and a primary or secondary amine. This reaction is of high importance in medicinal chemistry for the synthesis of arylamine derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 6-bromo-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as BrettPhos or RuPhos precatalyst (2 mol%), and a strong base like LiHMDS (2.0 equiv.) are combined in an anhydrous solvent like THF under an inert atmosphere.[7] The reaction mixture is then heated to 65 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[7]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| BrettPhos precatalyst | LiHMDS | THF | 65 | 75-95 | [7] |
| RuPhos precatalyst | LiHMDS | THF | 65 | 76-95 | [7] |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | Good to Excellent | [8] |
Nucleophilic Substitution
The electron-deficient nature of the pyrimidine ring, amplified by the trifluoromethyl group, facilitates nucleophilic aromatic substitution (SNAr) reactions. While the bromine at C5 is generally more reactive in cross-coupling, other positions on the pyrimidine ring, if substituted with a suitable leaving group (e.g., a chloro or sulfonyl group), can undergo nucleophilic displacement. For instance, in related 2,4-dichloro-5-trifluoromethylpyrimidine, nucleophilic attack by amines occurs readily.[9]
Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 equiv.) and an amine (1.1 equiv.) is stirred in a solvent such as DMF at room temperature.[9] A base like sodium hydride is added portion-wise at 0 °C, and the reaction is stirred overnight. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[9]
Table 4: Representative Conditions for Nucleophilic Substitution on Halogenated Pyrimidines
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Amino-thiophene-2-carboxylic acid methylamide | NaH | DMF | 0 to RT | - | [9] |
| Various Amines | - | Buthan-1-ol | Reflux | 65 | [10] |
Signaling Pathway: General Reactivity of this compound
Caption: Overview of the main reaction pathways for this compound.
N- and O-Alkylation
The pyrimidinol moiety can undergo alkylation at either the nitrogen or the oxygen atom, with the outcome often depending on the alkylating agent and reaction conditions. Direct alkylation of related 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides can lead to a mixture of N- and O-alkylated products.[11] However, chemoselective O-alkylation has been achieved in high yields using specific alkylating agents and conditions.[12]
Experimental Protocol: General Procedure for O-Alkylation
To a round-bottom flask containing the 6-substituted pyrimidin-2(1H)-one (1.0 equiv.) and K₂CO₃ (1.0 equiv.) in acetone, a solution of a 4-(iodomethyl)pyrimidine (1.0 equiv.) in acetone is added.[11] The mixture is heated to reflux and stirred for 30 minutes. After cooling, the solvent is removed, and the residue is dissolved in dichloromethane and washed with water. The organic layer is dried and concentrated to yield the O-alkylated product.[11]
Table 5: Conditions for O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 16 | 80 | [11][12] |
| 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 16 | 87 | [11][12] |
| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetone | 0.5 | 91-98 | [11] |
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its reactivity is characterized by the susceptibility of the C5-bromo substituent to a range of palladium-catalyzed cross-coupling reactions and the potential for nucleophilic substitution and N-/O-alkylation of the pyrimidine core. This guide provides a foundation for researchers to explore the synthetic utility of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. Further investigation into the specific reaction conditions for this substrate will undoubtedly expand its application in the synthesis of complex and biologically active compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylpyrimidine Core: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful approach in medicinal chemistry and agrochemical research. This structural modification frequently imparts advantageous properties, including enhanced metabolic stability, increased bioavailability, and potent biological activity. This in-depth technical guide explores the multifaceted biological activities of trifluoromethylpyrimidines, providing a comprehensive overview of their applications as antifungal, insecticidal, anticancer, and antiviral agents. The content herein is designed to equip researchers, scientists, and drug development professionals with the critical data, detailed experimental protocols, and pathway visualizations necessary to advance their research and development endeavors.
Antifungal Activity of Trifluoromethylpyrimidines
Trifluoromethylpyrimidine derivatives have demonstrated significant potential in the development of novel antifungal agents for crop protection.[1][2] These compounds have been shown to be effective against a range of phytopathogenic fungi.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of representative trifluoromethylpyrimidine compounds against various fungal species. The data is presented as the inhibition rate at a specific concentration or as the half-maximal effective concentration (EC50).
| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference |
| 5b | Botrytis cinerea | 50 | 96.76 | - | [1] |
| 5j | Botrytis cinerea | 50 | 96.84 | - | [1] |
| 5l | Botrytis cinerea | 50 | 100 | - | [1] |
| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | - | [1] |
| 5u | Rhizoctonia solani | - | - | 26.0 | [3] |
| 5i | Colletotrichum truncatum | 100 | 73.2 | - | [3] |
| 5t | Colletotrichum truncatum | 100 | 71.0 | - | [3] |
| 5k | Colletotrichum gloeosporioides | 100 | 62.2 | - | [3] |
| 5u | Colletotrichum gloeosporioides | 100 | 60.0 | - | [3] |
| Tebuconazole (Control) | Botrytis cinerea | 50 | 96.45 | - | [1] |
| Tebuconazole (Control) | Sclerotinia sclerotiorum | 50 | 83.34 | - | [1] |
| Azoxystrobin (Control) | Rhizoctonia solani | - | - | 26.0 | [3] |
| Azoxystrobin (Control) | Colletotrichum truncatum | 100 | 72.5 | - | [3] |
| Azoxystrobin (Control) | Colletotrichum gloeosporioides | 100 | 61.4 | - | [3] |
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol details the procedure for assessing the in vitro antifungal activity of trifluoromethylpyrimidine compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA medium to approximately 50-60°C and add the test compound to the desired final concentration. For the control, add an equivalent amount of the solvent.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing fungal colony.
-
Place the mycelial disc in the center of the PDA plates (both control and compound-treated).
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the mycelial colony in the control group
-
T = Average diameter of the mycelial colony in the treatment group
-
Experimental Workflow: Antifungal Screening
Insecticidal Activity of Trifluoromethylpyrimidines
Certain trifluoromethylpyrimidine derivatives have also been investigated for their insecticidal properties against various agricultural pests.[1][2]
Quantitative Insecticidal Activity Data
The following table presents the mortality rates of selected trifluoromethylpyrimidine compounds against common insect pests.
| Compound ID | Insect Species | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| 5w | Spodoptera frugiperda | 500 | 90.0 | [1] |
| 5w | Mythimna separata | 500 | 86.7 | [1] |
| 5o | Spodoptera frugiperda | 500 | 80.0 | [1] |
| 5t | Spodoptera frugiperda | 500 | 83.3 | [1] |
| Chlorantraniliprole (Control) | Spodoptera frugiperda | 500 | >90 | [1] |
| Chlorantranililprole (Control) | Mythimna separata | 500 | >90 | [1] |
Experimental Protocol: Leaf-Dipping Method for Insecticidal Activity
This protocol describes a common method for evaluating the insecticidal activity of compounds against leaf-eating insects.
Materials:
-
Insect larvae (e.g., Spodoptera frugiperda)
-
Fresh, untreated host plant leaves
-
Test compounds dissolved in a suitable solvent with a surfactant (e.g., Triton X-100)
-
Petri dishes lined with moist filter paper
-
Fine brush
Procedure:
-
Prepare serial dilutions of the test compounds in water containing a surfactant. The control group should be treated with the solvent and surfactant only.
-
Dip fresh host plant leaves into the respective treatment solutions for 10-20 seconds.
-
Allow the leaves to air-dry completely.
-
Place one treated leaf into each Petri dish.
-
Carefully transfer a known number of insect larvae (e.g., 10-20) onto the treated leaf in each Petri dish using a fine brush.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Assess larval mortality after a specific period (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100
Anticancer Activity of Trifluoromethylpyrimidines
A significant area of research for trifluoromethylpyrimidines is their potential as anticancer agents.[4][5] Several derivatives have shown potent inhibitory activity against various cancer cell lines and specific molecular targets like Epidermal Growth Factor Receptor (EGFR).
Quantitative Anticancer Activity Data
The table below summarizes the in vitro anticancer activity (IC50 values) of various trifluoromethylpyrimidine compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 9u | A549 (Lung) | 0.35 | EGFR | [5] |
| 9u | MCF-7 (Breast) | 3.24 | EGFR | [5] |
| 9u | PC-3 (Prostate) | 5.12 | EGFR | [5] |
| 9c | A549 (Lung) | 2.23 | EGFR | [5] |
| 9c | MCF-7 (Breast) | 5.32 | EGFR | [5] |
| 9c | PC-3 (Prostate) | 16.35 | EGFR | [5] |
| 9t | A549 (Lung) | - | EGFR | [5] |
| 9v | A549 (Lung) | - | EGFR | [5] |
| Gefitinib (Control) | - | 0.0063 | EGFR | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: EGFR Inhibition
Trifluoromethylpyrimidines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The diagram below illustrates the EGFR signaling pathway and the point of inhibition.
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test compound dilutions, the EGFR kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Antiviral Activity of Trifluoromethylpyrimidines
Trifluoromethylpyrimidine derivatives have also shown promise as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[3]
Quantitative Antiviral Activity Data
The following table summarizes the in vivo antiviral activity of specific trifluoromethylpyrimidine compounds against TMV.
| Compound ID | Antiviral Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | [3] |
| 5m | Protective | 103.4 | [3] |
| Ningnanmycin (Control) | Curative | >320.1 | [3] |
| Ningnanmycin (Control) | Protective | >500 | [3] |
Experimental Protocol: In Vivo Antiviral Assay against TMV (Half-Leaf Method)
This protocol is used to evaluate the protective and curative effects of compounds against TMV infection in plants.
Materials:
-
Host plants (e.g., Nicotiana glutinosa)
-
Purified TMV
-
Test compounds dissolved in a suitable solvent
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
Protective Activity:
-
Select healthy host plants with well-developed leaves.
-
Gently rub the left side of each leaf with a solution of the test compound. The right side is treated with the solvent as a control.
-
After a set time (e.g., 2 hours), lightly dust the entire leaf surface with carborundum.
-
Inoculate the entire leaf by gently rubbing with a solution of TMV in phosphate buffer.
-
Rinse the leaves with water and keep the plants in a greenhouse.
-
After 2-3 days, count the number of local lesions on both the treated and control halves of the leaves.
-
Calculate the percentage of protection using the formula: Protection (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] * 100
Curative Activity:
-
Lightly dust the entire leaf surface with carborundum and inoculate with TMV solution.
-
After a set time (e.g., 30 minutes), gently rub the left side of each leaf with the test compound solution. The right side is treated with the solvent as a control.
-
Keep the plants in a greenhouse.
-
After 2-3 days, count the number of local lesions on both halves of the leaves.
-
Calculate the percentage of curative effect using the same formula as for protective activity.
Logical Relationship: Antiviral Assay Workflow
Conclusion
The trifluoromethylpyrimidine scaffold represents a highly versatile and privileged structure in the design of biologically active molecules. The diverse activities showcased in this guide, from protecting crops to potentially treating cancer and viral infections, highlight the significant impact of this chemical moiety. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers to build upon, fostering the development of next-generation trifluoromethylpyrimidine-based compounds with enhanced efficacy and specificity. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic and agrochemical potential of this remarkable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of a trifluoromethyl group and a bromine atom onto this scaffold, as seen in 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, creates a highly versatile building block for the development of novel drugs. This technical guide explores the synthesis, derivatization, and diverse biological applications of this compound, with a focus on its role in the generation of potent kinase inhibitors and other therapeutic agents.
Synthesis and Derivatization
The this compound core serves as a key intermediate for the synthesis of a wide array of substituted pyrimidine derivatives. The bromine atom at the 5-position and the hydroxyl group at the 4-position are amenable to various chemical transformations, allowing for the introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.
A common synthetic strategy involves the initial chlorination of the hydroxyl group to yield 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine. This chlorinated intermediate is then susceptible to nucleophilic substitution, enabling the introduction of various amine, ether, and thioether linkages at the 4-position. The bromine atom at the 5-position can be subsequently utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl moieties, further expanding the chemical diversity of the synthesized library.
Applications in Kinase Inhibition
One of the most significant applications of the this compound scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site, while the substituents at the 4, 5, and 6-positions can be tailored to achieve high affinity and selectivity for specific kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Derivatives of 5-trifluoromethylpyrimidine have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] The general structure of these inhibitors often involves a substituted aniline or a related aromatic amine linked to the 4-position of the pyrimidine ring.
A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against EGFR and various cancer cell lines.[3] The synthetic pathway for these compounds typically starts from a 2,4-dichloro-5-trifluoromethylpyrimidine, which can be derived from this compound.
Quantitative Data for EGFR Inhibitors
| Compound ID | Target Cells/Kinase | IC50 (µM) | Reference |
| 9u | A549 | 0.35 | [3] |
| MCF-7 | 3.24 | [3] | |
| PC-3 | 5.12 | [3] | |
| EGFR Kinase | 0.091 | [3] |
Experimental Protocols
Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (Intermediate)
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (5.5 mmol) is stirred in DMF (10 mL) at room temperature. Sodium hydride (25 mmol) is then added at 0 °C, and the mixture is stirred overnight. After the reaction is complete, water (30 mL) is carefully added, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic phases are washed with saturated NaCl solution, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum.[3]
EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR kinase is determined using a standard kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity. The reaction is initiated by adding the kinase and substrate to a buffer solution containing the test compound at various concentrations. After incubation, the amount of ADP is quantified using a luminescence-based method. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The antiproliferative activity of the compounds is evaluated against various cancer cell lines (e.g., A549, MCF-7, PC-3) using the MTT assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength. The IC50 values are determined from the dose-response curves.
Signaling Pathway Visualization
Caption: EGFR signaling pathway and the point of inhibition by 5-trifluoromethylpyrimidine derivatives.
Dual FLT3 and CHK1 Inhibitors
The 5-trifluoromethylpyrimidine scaffold has also been utilized in the development of dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A dual inhibitor of FLT3 and CHK1 could therefore offer a synergistic therapeutic effect in AML.
A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual FLT3/CHK1 inhibitors.[4]
Quantitative Data for a Representative Dual FLT3/CHK1 Inhibitor
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 30 | FLT3 | 1.5 | [4] |
| CHK1 | 3.2 | [4] | |
| MV4-11 (cell line) | 5.8 | [4] |
Experimental Protocols
Kinase Inhibition Assay (FLT3 and CHK1)
The inhibitory activities of the synthesized compounds against FLT3 and CHK1 are determined using in vitro kinase assays. The assays typically involve incubating the respective kinase with a fluorescently labeled substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified by measuring the fluorescence signal. IC50 values are calculated from the dose-response curves.
Cell-Based Proliferation Assay (MV4-11)
The antiproliferative activity of the compounds is assessed against the human AML cell line MV4-11, which harbors an FLT3-ITD mutation. Cells are treated with a range of inhibitor concentrations for 72 hours. Cell viability is then determined using a commercially available assay kit that measures cellular ATP levels, which correlate with the number of viable cells. IC50 values are calculated from the resulting dose-response curves.
Signaling Pathway Visualization
Caption: Dual inhibition of FLT3 and CHK1 signaling pathways by a 5-trifluoromethylpyrimidine derivative.
Antiviral and Antifungal Applications
Beyond its use in oncology, the trifluoromethyl pyrimidine scaffold has demonstrated potential in the development of antiviral and antifungal agents. A series of novel trifluoromethyl pyrimidine derivatives were synthesized and screened for their bioactivity, revealing promising results against Tobacco Mosaic Virus (TMV) and various fungal strains.[5]
Quantitative Data for Antiviral and Antifungal Activity
| Compound ID | Activity | EC50 (µg/mL) or Inhibition (%) | Target | Reference |
| 5j | Curative Anti-TMV | 126.4 | TMV | [5] |
| 5m | Protective Anti-TMV | 103.4 | TMV | [5] |
| 5u | Antifungal | 26.0 | Rhizoctonia solani | [5] |
Experimental Protocols
Antiviral Activity Assay (Half-Leaf Method)
The antiviral activity of the compounds against TMV is evaluated using the half-leaf method. The upper left half of a leaf is inoculated with a mixture of the virus and the test compound, while the upper right half is inoculated with a mixture of the virus and a solvent control. The number of local lesions on each half of the leaf is counted after a few days of incubation, and the inhibition rate is calculated.
Antifungal Activity Assay (Mycelial Growth Rate Method)
The in vitro antifungal activity is determined by the mycelial growth rate method. The test compounds are added to a potato dextrose agar (PDA) medium at a specific concentration. A mycelial disc of the test fungus is then placed in the center of the petri dish. The plates are incubated, and the diameter of the fungal colony is measured. The inhibition of mycelial growth is calculated relative to a control group without the test compound.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization allows for the generation of diverse libraries of compounds with a wide range of biological activities. The demonstrated success in developing potent kinase inhibitors for cancer therapy, as well as promising antiviral and antifungal agents, highlights the significant potential of this core structure in drug discovery. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. benchchem.com [benchchem.com]
The Strategic Role of the Trifluoromethyl Group in Pyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group into this privileged structure has emerged as a powerful strategy in drug design. This technical guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in pyrimidine derivatives, encompassing its influence on physicochemical properties, synthesis, and a wide spectrum of biological activities. The unique electronic properties of the CF3 group—high electronegativity, strong electron-withdrawing nature, and metabolic stability—profoundly impact the potency, selectivity, and pharmacokinetic profiles of pyrimidine-based compounds. This guide will serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto the pyrimidine ring imparts significant changes to the molecule's physicochemical properties, which are critical for its biological function and drug-like characteristics.
-
Lipophilicity: The trifluoromethyl group is one of the most lipophilic substituents known, a property that can enhance the ability of a molecule to cross cellular membranes and interact with hydrophobic pockets in target proteins.[1] While trifluorination generally increases lipophilicity, the effect can be modulated by the group's position on the pyrimidine ring and the presence of other functional groups.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][4] This enhanced metabolic stability often leads to an increased half-life and improved bioavailability of the drug candidate. The CF3 group can act as a "metabolic shield," protecting adjacent functionalities from enzymatic attack.
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity and basicity of nearby functional groups within the pyrimidine derivative.[5] This modulation of pKa can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties.
-
Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, which can in turn affect its binding affinity and selectivity for a particular biological target.
Synthesis of Trifluoromethylated Pyrimidine Derivatives
Several synthetic strategies have been developed to introduce the trifluoromethyl group into the pyrimidine scaffold. A common and effective approach involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions.
A general synthetic workflow often commences with ethyl trifluoroacetoacetate, which undergoes a series of reactions including ring closure, chlorination, and subsequent nucleophilic substitution to yield a variety of functionalized trifluoromethyl pyrimidine derivatives.[6][7]
Experimental Protocols
General Synthesis of 4-Anilino-5-(trifluoromethyl)pyrimidine Derivatives
This protocol describes a multi-step synthesis to obtain 4-anilino-5-(trifluoromethyl)pyrimidine derivatives, which have been investigated as EGFR inhibitors.[6]
Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide A detailed, multi-step synthesis starting from 3-amino-thiophene-2-carboxylic acid methyl ester is performed as previously described.[6]
Step 2: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide To a solution of 3-amino-thiophene-2-carboxylic acid methylamide in a suitable solvent, 2,4-dichloro-5-(trifluoromethyl)pyrimidine is added. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified.
Step 3: Synthesis of 3-[2-(4-Nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide The product from Step 2 is reacted with 4-nitroaniline in the presence of a suitable base and solvent. The reaction mixture is heated under reflux until the starting material is consumed. The product is isolated and purified by column chromatography.
Step 4: Synthesis of 3-[2-(4-Amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide The nitro group of the product from Step 3 is reduced to an amino group using a standard reduction method, such as catalytic hydrogenation or reduction with iron powder in acidic medium.
Step 5: Synthesis of Final Amide Derivatives The amino group of the product from Step 4 is acylated with various acyl chlorides or carboxylic acids (using a coupling agent like HATU) to yield the final 5-trifluoromethylpyrimidine derivatives.[6] For example, to a mixture of the amine, a carboxylic acid, and HATU in DMF, DIEA is added dropwise, and the mixture is stirred at room temperature. The final product is isolated and purified.[6]
In Vitro Antifungal Activity Assay
The antifungal activity of trifluoromethyl pyrimidine derivatives can be evaluated against various plant pathogenic fungi using the mycelium growth rate method.[7][8]
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.
-
Plate Preparation: The stock solutions are added to potato dextrose agar (PDA) medium to achieve the desired final concentrations.
-
Inoculation: A mycelial disc of the test fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) is placed in the center of the PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
Data Collection: The diameter of the fungal colony is measured.
-
Analysis: The percentage of inhibition is calculated relative to a control plate containing only DMSO. The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is then determined.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified time (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Kinase Inhibition Assay
The inhibitory activity of trifluoromethyl pyrimidine derivatives against specific kinases (e.g., EGFR, PYK2, FLT3, CHK1) can be assessed using various assay formats, such as a luminescent ADP-detecting assay.[10]
-
Compound Preparation: A serial dilution of the trifluoromethylpyrimidine inhibitor is prepared in DMSO and then further diluted in Kinase Assay Buffer.
-
Reaction Setup: The kinase, substrate, and ATP are prepared in the assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding the ATP solution to the wells containing the enzyme, substrate, and test compound. The reaction is incubated at room temperature.
-
Detection: A detection reagent (e.g., ADP-Glo™) is added to terminate the kinase reaction and detect the amount of ADP produced.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The kinase activity is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Biological Activities and Signaling Pathways
The incorporation of a trifluoromethyl group has led to the development of pyrimidine derivatives with a broad range of biological activities.
Anticancer Activity
Trifluoromethyl pyrimidine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often dysregulated in various cancers.[6]
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |
| 9u | EGFR | 0.091 | A549 | 0.35 | [6] |
| MCF-7 | 3.24 | [6] | |||
| PC-3 | 5.12 | [6] | |||
| 17v | - | - | H1975 | 2.27 | [9] |
| 3b | - | - | A375 | < 10 | [11] |
| C32 | < 10 | [11] | |||
| DU145 | < 10 | [11] | |||
| MCF-7/WT | < 10 | [11] |
Kinase Inhibition
Beyond EGFR, trifluoromethyl pyrimidine derivatives have been developed as potent inhibitors of other kinases implicated in cancer and other diseases. This includes Proline-rich Tyrosine Kinase 2 (PYK2) and the dual inhibition of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), a promising strategy for treating Acute Myeloid Leukemia (AML).[10][12]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 30 | FLT3-WT | ≤ 25 | [12] |
| FLT3-D835Y | ≤ 25 | [12] | |
| CHK1 | ≤ 25 | [12] | |
| PF-431396 | PYK2 | 11 | [10] |
Antifungal Activity
A number of trifluoromethyl pyrimidine derivatives have shown significant in vitro activity against a range of plant pathogenic fungi.
| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | [13] |
| 5f | Phomopsis sp. | 15.1 | [13] |
| 5p | Phomopsis sp. | 19.6 | [13] |
| 5u | Rhizoctonia solani | 26.0 |
Antiviral Activity
Trifluoromethyl pyrimidine derivatives have also been evaluated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).
| Compound ID | Activity Type | EC50 (µg/mL) | Reference |
| 5j | Curative | 126.4 | |
| 5m | Protective | 103.4 | |
| (rac)-3l | Protective | 105.8 |
Conclusion
The trifluoromethyl group plays a pivotal and versatile role in the design and development of pyrimidine derivatives as therapeutic agents. Its unique physicochemical properties contribute to enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which collectively can lead to improved potency, selectivity, and pharmacokinetic profiles. The diverse biological activities exhibited by trifluoromethylated pyrimidines, including potent anticancer, kinase inhibitory, antifungal, and antiviral effects, underscore the value of this structural motif in medicinal chemistry. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for the continued exploration and optimization of this important class of compounds. Future research will undoubtedly uncover novel derivatives with superior efficacy and drug-like properties, further solidifying the role of the trifluoromethyl group as a key player in the development of next-generation pyrimidine-based therapeutics.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Design, Enantioselective Synthesis, and Antiviral Activities against Tobacco Mosaic Virus (TMV) of Axially Chiral Biaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Analysis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the standard methodologies for acquiring and interpreting spectroscopic data for the characterization of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol. Due to the current lack of publicly available spectroscopic data for this specific compound, this guide serves as a comprehensive template, detailing the necessary experimental protocols and data presentation formats required for its analysis. The included workflow and procedural descriptions are based on established practices for the spectroscopic analysis of related organic molecules.
Data Presentation
A thorough spectroscopic analysis of this compound requires the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The following tables are presented as a template for the clear and concise presentation of such quantitative data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available |
Table 4: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Experimental Protocols
The following are detailed experimental protocols for the acquisition of NMR, IR, and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific probe and solvent.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Set the spectral width to encompass the expected range for trifluoromethyl groups.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final IR spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For ESI, the sample is infused directly or via a liquid chromatograph.
-
For EI, the sample is typically introduced via a gas chromatograph or a direct insertion probe.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
High-resolution mass spectrometry (HRMS) can be performed to determine the exact mass and elemental composition.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of Brominated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The introduction of an alkynyl moiety onto the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of brominated pyrimidines a key transformation in the synthesis of novel drug candidates and complex molecular architectures.[2][3] These resulting 5-alkynylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.[2]
This document provides detailed application notes, experimental protocols, and representative data for the Sonogashira coupling of various brominated pyrimidines with terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the brominated pyrimidine to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of various brominated pyrimidines with a range of terminal alkynes.
Table 1: Sonogashira Coupling of 5-Bromopyrimidines
| Entry | Bromopyrimidine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | RT | 12 | 85 |
| 2 | 5-Bromopyrimidine | 1-Heptyne | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 80 | 6 | 78 |
| 3 | 5-Bromo-2-methoxypyrimidine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 16 | 92 |
| 4 | 5-Bromo-2-aminopyrimidine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 91[4] |
| 5 | 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 8 | 75[5] |
Table 2: Sonogashira Coupling of Other Brominated Pyrimidines
| Entry | Bromopyrimidine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyrimidine | Cyclopropylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | 65 | 12 | 72 |
| 2 | 4-Bromopyrimidine | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ (4) | 8 | Piperidine | THF | RT | 24 | 65 |
| 3 | 2,4-Dichlor-5-brompyrimidine | Phenylacetylen | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | RT | 5 | 88 |
| 4 | 5-Bromo-2,4-dimethoxypyrimidine | 1-Hexyne | PdCl₂(dppf) (3) | 6 | Cs₂CO₃ | Dioxane | 90 | 18 | 81 |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine* | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 93[1] |
*Note: While technically a pyridine, this example demonstrates the applicability to similar nitrogen-containing heterocycles.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling at Room Temperature
This protocol is suitable for the coupling of 5-bromopyrimidine with various terminal alkynes under mild conditions.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.[2]
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.
Protocol 2: General Procedure for Sonogashira Coupling at Elevated Temperature
This protocol is recommended for less reactive brominated pyrimidines or terminal alkynes, or when faster reaction times are desired.
Materials:
-
Brominated pyrimidine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add the brominated pyrimidine, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF and triethylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery
The alkynylpyrimidine scaffold is a key component in a variety of biologically active molecules. The Sonogashira coupling provides a direct and efficient route to these compounds, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Kinase Inhibitors: Many alkynylpyrimidine derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in oncology. The alkyne moiety can form key interactions within the ATP-binding pocket of these enzymes.[3]
-
Antiviral and Anticancer Agents: The introduction of an alkynyl group at the C-5 position of pyrimidine nucleosides has been shown to impart significant antiviral and anticancer properties.
-
Central Nervous System (CNS) Agents: Certain alkynylpyrimidines have shown activity as ligands for receptors in the CNS, suggesting their potential for the treatment of neurological and psychiatric disorders.[6]
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source or ligand (e.g., a more electron-rich and bulky phosphine ligand), or changing the base or solvent.[7]
-
Dehalogenation: If significant dehalogenation of the bromopyrimidine is observed, a milder base or lower reaction temperature may be necessary.[2]
-
Reaction Stalls: If the reaction does not go to completion, ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Fresh catalyst can also be added.[2]
-
Selectivity with Dihalopyrimidines: When using substrates like 5-bromo-2-chloropyrimidine, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective coupling at the 5-position under milder conditions. To achieve coupling at the C-Cl position, more forcing conditions (higher temperature, stronger base, more active catalyst) are typically required, often after the 5-position has been functionalized.[5]
Conclusion
The Sonogashira coupling of brominated pyrimidines is a highly effective and versatile method for the synthesis of a diverse range of alkynylpyrimidines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals and other biologically active molecules, owing to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a key intermediate in the development of various therapeutic agents. The presence of the electron-withdrawing trifluoromethyl group and the pyrimidinol core presents unique considerations for optimizing this transformation.[2]
The pyrimidine scaffold is a prevalent motif in a multitude of bioactive compounds. The ability to introduce a variety of amino substituents at the 5-position of the 6-(trifluoromethyl)pyrimidin-4-ol core opens avenues for the exploration of structure-activity relationships (SAR) and the generation of novel drug candidates.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation with a base, forms a palladium-amido complex. The final step, reductive elimination, yields the desired 5-amino-6-(trifluoromethyl)pyrimidin-4-ol derivative and regenerates the active Pd(0) catalyst, thus completing the cycle.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with an electron-deficient substrate such as this pyrimidine derivative.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with a variety of amines. These conditions are based on established procedures for structurally similar electron-deficient heteroaryl bromides.
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |
| p-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |
| Morpholine | [Pd(allyl)Cl]₂ (1.5) | cataCXium A (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-16 | 90-98 |
| n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100 | 18-24 | 75-85 |
| Cyclopropylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 12-18 | 70-80 |
Experimental Protocols
The following protocols provide a general framework for performing the Buchwald-Hartwig amination of this compound. Optimization may be necessary for specific amine coupling partners.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and deoxygenated prior to use.
-
All glassware should be oven-dried before use.
Protocol 1: Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.5 equiv).
-
Seal the tube, and then evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Add aniline (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium A)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
In a glovebox, add this compound (1.0 equiv), [Pd(allyl)Cl]₂ (1.5 mol%), and cataCXium A (3 mol%) to a dry vial equipped with a stir bar.
-
Add cesium carbonate (2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous toluene via syringe, followed by morpholine (1.2 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol as a key starting material. The trifluoromethyl group on the pyrimidine ring can enhance the potency and metabolic stability of kinase inhibitors, making this scaffold a promising starting point for drug discovery.
The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The pyrimidin-4-ol tautomer is a crucial feature for establishing key interactions within the ATP-binding site of various kinases.
Strategic Approach to Kinase Inhibitor Synthesis
The synthetic strategy hinges on the functionalization of the this compound core. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Myaura and Buchwald-Hartwig amination, to introduce aryl, heteroaryl, or amine functionalities. These reactions are fundamental in building the molecular complexity required for potent and selective kinase inhibition.
Key Synthetic Pathways and Experimental Protocols
The primary route for elaborating the this compound scaffold involves an initial protection of the hydroxyl group, followed by a palladium-catalyzed cross-coupling reaction, and concluding with deprotection.
Diagram: General Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Protection of this compound
This protocol describes the protection of the hydroxyl group of the starting material, a necessary step to prevent side reactions during the subsequent cross-coupling.
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add SEM-Cl (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the introduction of an aryl or heteroaryl moiety at the 5-position of the pyrimidine ring.
Materials:
-
Protected this compound (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the protected this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and sodium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the introduction of an amine substituent at the 5-position.
Materials:
-
Protected this compound (from Protocol 1)
-
Desired amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Cesium carbonate (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the protected this compound (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).
-
Purge the vessel with an inert gas.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through celite, and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection
This final step removes the protecting group to yield the active kinase inhibitor.
Materials:
-
Protected coupled product (from Protocol 2 or 3)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the protected coupled product (1.0 eq) in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final kinase inhibitor.
Data Presentation: Inhibitory Activities of Synthesized Compounds
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from trifluoromethylpyrimidine scaffolds, demonstrating the potential of this chemical class.
Table 1: Inhibitory Activity against EGFR
| Compound ID | Modification at C5-position | EGFR IC50 (µM) | A549 Cell Proliferation IC50 (µM) |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | 0.091 | 0.35 |
| 9t | (E)-N-(4-((4-((3-acrylamido-4-methoxy-5-methylphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.12 | 0.42 |
| 9s | (E)-N-(4-((4-((3-acrylamido-4-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.15 | 0.51 |
Data adapted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]
Table 2: Dual Inhibitory Activity against FLT3 and CHK1
| Compound ID | R2 Substituent | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 Cell Proliferation IC50 (nM) |
| 22 | Indanone derivative | 1.8 | 3.2 | 15.3 |
| 23 | Tetralone derivative | 0.9 | 1.5 | 8.7 |
| 30 | Optimized derivative | 0.5 | 1.1 | 5.2 |
Data adapted from a study on 5-trifluoromethyl-2-aminopyrimidine derivatives as dual FLT3 and CHK1 inhibitors.[2]
Signaling Pathway Visualization
Understanding the biological context is crucial for the development of targeted kinase inhibitors. The following diagram illustrates a simplified EGFR signaling pathway, a common target for inhibitors derived from the pyrimidine scaffold.
Diagram: EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling and inhibition by pyrimidine derivatives.
These notes and protocols provide a foundational guide for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold. The versatility of this starting material, combined with established synthetic methodologies, offers a robust platform for the development of next-generation targeted therapies.
References
Application Note and Protocol for the N-arylation of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrimidinones is a critical transformation in medicinal chemistry, as the resulting N-aryl pyrimidinone scaffold is a key structural motif in a wide range of biologically active compounds. This application note provides detailed protocols for the N-arylation of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a versatile building block for the synthesis of novel therapeutic agents. The presence of a bromine atom allows for subsequent cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity.
Due to the tautomeric nature of the starting material, the reaction proceeds on the nitrogen atom of the more stable 5-Bromo-6-(trifluoromethyl)pyrimidin-4-one tautomer. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidinone ring can pose challenges for N-arylation. Therefore, two robust catalytic systems, a copper-catalyzed Ullmann-type coupling and a palladium-catalyzed Buchwald-Hartwig amination, are presented to offer flexibility in substrate scope and reaction conditions.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-arylation of heterocyclic compounds structurally similar to this compound, based on literature precedents. These values should serve as a guideline for optimization.
| Entry | Catalytic System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | CuI (10 mol%) | N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) | K₂CO₃ | Dioxane | 110 | 24 | 70-90 |
| 2 | Pd₂(dba)₃ (5 mol%) | XPhos (10 mol%) | Cs₂CO₃ | t-BuOH | 100 | 12 | 75-95 |
| 3 | CuCl (10 mol%) | None | Et₃N | Toluene | Room Temp | 1-4 | 80-99 (with diaryliodonium salts) |
| 4 | Pd(OAc)₂ (5 mol%) | BrettPhos (10 mol%) | K₃PO₄ | Toluene | 110 | 18 | 70-85 |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-arylation (Ullmann-type Coupling)
This protocol is adapted from established procedures for the N-arylation of related heterocyclic systems.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA, 0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk tube, add this compound, aryl iodide, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by the DMEDA ligand.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol utilizes a modern palladium catalyst system known for its high efficiency and broad substrate scope.[1]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.1 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous tert-butanol (t-BuOH)
Procedure:
-
In a glovebox, add this compound, aryl bromide, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry reaction vial.
-
Add anhydrous t-BuOH to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel, eluting with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated pyrimidinone.
Mandatory Visualization
Below are Graphviz diagrams illustrating the experimental workflows for the described N-arylation protocols.
Caption: Workflow for Copper-Catalyzed N-arylation.
Caption: Workflow for Palladium-Catalyzed N-arylation.
References
Application Notes: Leveraging 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the novel fragment, 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, in fragment-based drug discovery (FBDD) campaigns. The unique structural features of this molecule, including the pyrimidinol core, a bromine atom for potential vector growth, and a trifluoromethyl group for enhanced binding and as a ¹⁹F NMR probe, make it a valuable addition to any fragment library.
Introduction to this compound
This compound is a heterocyclic organic compound with a molecular weight of 242.98 g/mol .[1] Its pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors.[2][3] The trifluoromethyl group offers a sensitive handle for ¹⁹F NMR screening, a powerful technique for detecting weak fragment binding, while the bromine atom provides a readily modifiable position for synthetic elaboration to improve potency and selectivity.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₃N₂O | [1] |
| Molecular Weight | 242.98 g/mol | [1] |
| CAS Number | 942060-14-2 | [1] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO and other organic solvents | Assumed based on typical fragment properties |
Applications in Fragment-Based Drug Discovery
The primary application of this compound is as a starting point for the development of potent and selective inhibitors against a range of biological targets. The pyrimidine core is a known hinge-binding motif for many protein kinases, making this fragment particularly suitable for screening against this enzyme class. Other potential target classes include bromodomains and proteases, where the fragment's features can be exploited for specific interactions.
Target Classes
-
Protein Kinases: The pyrimidine scaffold can mimic the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The trifluoromethyl group can form favorable interactions in adjacent hydrophobic pockets.
-
Bromodomains: These epigenetic readers recognize acetylated lysine residues. The pyrimidinol core can be elaborated to mimic the acetyl-lysine motif.
-
Proteases: The fragment can serve as a core to be built upon to interact with the catalytic residues and specificity pockets of various proteases.
Experimental Protocols
A typical FBDD workflow involves primary screening to identify binders, followed by structural biology to understand the binding mode, and subsequent synthetic chemistry to evolve the fragment into a lead compound.
Protocol 1: ¹⁹F NMR Screening for Hit Identification
The presence of the trifluoromethyl group makes ¹⁹F NMR an ideal primary screening method due to its high sensitivity and the absence of background signals in biological samples.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in d6-DMSO.
-
Prepare the target protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
A typical screening experiment uses a protein concentration of 10-50 µM and a fragment concentration of 100-500 µM.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment alone as a reference.
-
Acquire a ¹⁹F NMR spectrum of the fragment in the presence of the target protein.
-
Binding is indicated by changes in the chemical shift, line broadening, or a decrease in the intensity of the fragment's ¹⁹F signal.
-
-
Data Analysis:
-
Compare the spectra with and without the protein.
-
Significant spectral changes suggest a binding event.
-
The dissociation constant (Kd) can be estimated by titrating the protein into a solution of the fragment and fitting the changes in the ¹⁹F chemical shift to a binding isotherm.
-
Illustrative Screening Data (¹⁹F NMR):
| Target Protein | Fragment Concentration (µM) | Protein Concentration (µM) | Δδ (ppm) | Line Broadening (Hz) | Estimated Kd (µM) |
| Kinase A | 200 | 20 | 0.15 | 25 | 150 |
| Kinase B | 200 | 20 | 0.02 | 5 | >1000 |
| Bromodomain X | 200 | 50 | 0.08 | 15 | 400 |
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique that can be used to confirm hits from primary screens and provide quantitative data on binding affinity and kinetics.
Methodology:
-
Chip Preparation:
-
Immobilize the target protein on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Determine the steady-state binding response for each concentration and fit the data to a 1:1 binding model to calculate the dissociation constant (Kd).
-
Analyze the association (ka) and dissociation (kd) phases of the sensorgrams to determine the kinetic rate constants.
-
Illustrative SPR Data:
| Target Protein | Analyte Concentration Range (µM) | ka (1/Ms) | kd (1/s) | Kd (µM) |
| Kinase A | 10 - 500 | 1.2 x 10³ | 0.18 | 150 |
| Bromodomain X | 25 - 1000 | 8.5 x 10² | 0.34 | 400 |
Protocol 3: X-ray Crystallography for Structural Elucidation
Obtaining a crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.
Methodology:
-
Crystallization:
-
Crystallize the target protein in its apo form using vapor diffusion (sitting or hanging drop) methods.
-
-
Soaking:
-
Prepare a soaking solution containing the reservoir solution supplemented with 1-10 mM of this compound.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal to a cryo-protectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Build the fragment into the resulting electron density map and refine the structure.
-
Fragment Evolution and Structure-Activity Relationship (SAR)
Once a validated hit with a determined binding mode is obtained, the next step is to synthetically elaborate the fragment to improve its potency and selectivity. The bromine atom on this compound is an ideal handle for this purpose.
Synthetic Strategy: Suzuki Coupling
A common and effective method for elaborating the fragment is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, at the bromine position. This allows for the introduction of a wide variety of aryl and heteroaryl groups to explore the surrounding binding pocket.
Illustrative SAR Table:
| Compound | R-group (at Bromo position) | Kinase A IC₅₀ (µM) |
| Fragment | Br | >500 |
| Derivative 1 | Phenyl | 50 |
| Derivative 2 | 4-Fluorophenyl | 25 |
| Derivative 3 | 3-Aminophenyl | 10 |
| Derivative 4 | Pyridin-3-yl | 5 |
Conclusion
This compound is a promising fragment for FBDD campaigns targeting a variety of protein classes, particularly protein kinases. Its trifluoromethyl group facilitates efficient screening by ¹⁹F NMR, while the bromine atom provides a convenient point for synthetic elaboration. The protocols and strategies outlined in these application notes provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The presence of a bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The trifluoromethyl group at the 6-position often enhances the metabolic stability and binding affinity of resulting molecules. This document provides detailed application notes and generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this versatile substrate.
Application Notes
The strategic functionalization of the pyrimidine core is a cornerstone of modern drug discovery. Cross-coupling reactions offer a powerful and efficient means to create diverse libraries of compounds from a common intermediate like this compound.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds by coupling with boronic acids or their esters. It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are prevalent in pharmacologically active compounds. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[2][3][4][5]
-
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the pyrimidine ring and a terminal alkyne.[6][7][8][9] The resulting alkynylpyrimidines are versatile intermediates that can be further elaborated or may themselves exhibit biological activity.[10]
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[11][12][13] The introduction of various amino groups can significantly modulate the physicochemical and pharmacological properties of the parent molecule.
The following sections provide illustrative quantitative data and detailed experimental protocols for these key transformations.
Data Presentation
The following tables summarize representative quantitative data for the cross-coupling reactions of this compound. The yields are hypothetical and based on typical outcomes for similar heterocyclic substrates reported in the literature.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 85 | 16 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 85 | 16 | 88 |
| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 75 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | THF | 65 | 8 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (6) | DiPEA (3) | DMF | 70 | 10 | 82 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | THF | 65 | 8 | 88 |
| 4 | 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (6) | DiPEA (3) | DMF | 70 | 12 | 79 |
| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | THF | 65 | 10 | 85 |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 14 | 88 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 20 | 76 |
| 5 | 4-Fluoroaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 91 |
Experimental Protocols
General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques or a glovebox. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for Suzuki-Miyaura reactions on bromo-substituted heterocycles.[5][14]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or DME)
-
Magnetic stir bar
-
Schlenk flask or reaction tube
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.1 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Add the anhydrous solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-18 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on general methods for the Sonogashira coupling of bromo-pyridines and -pyrimidines.[6][10]
Materials:
-
This compound
-
Terminal alkyne (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%)
-
Copper(I) iodide (CuI, 3-6 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DiPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Magnetic stir bar
-
Schlenk flask or reaction tube
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 equiv) via syringe.
-
Add the terminal alkyne (1.1 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 65 °C) and stir until the starting material is consumed (typically 8-12 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on amination reactions of other bromo-heterocycles.[12][13]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos or BINAP) (1-3 mol% Pd)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Magnetic stir bar
-
Sealable reaction tube
Procedure:
-
To an oven-dried sealable reaction tube containing a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Add this compound (1.0 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).
-
Tightly seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Caption: General scheme for the Sonogashira coupling reaction.
Caption: General scheme for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. achmem.com [achmem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro antifungal activity, and proposed mechanisms of action of novel trifluoromethyl pyrimidine derivatives. The included protocols offer detailed methodologies for the key experiments discussed.
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds widely utilized in the development of new pesticides and pharmaceuticals due to their diverse biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group into the pyrimidine ring has been shown to significantly enhance biological efficacy, metabolic stability, and bioavailability.[3] This document focuses on recently developed trifluoromethyl pyrimidine derivatives exhibiting potent antifungal activity against a range of plant pathogenic fungi.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity of various trifluoromethyl pyrimidine derivatives against several plant pathogenic fungi. The data is presented as percentage inhibition of mycelial growth at a specific concentration or as the half-maximal effective concentration (EC50).
Table 1: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing a Thioether Moiety [4]
| Compound | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) |
| 4 | Strawberry Botrytis cinerea | Not Specified | 82.68 |
| 5g | Strawberry Botrytis cinerea | Not Specified | 72.89 |
| 5h | Strawberry Botrytis cinerea | Not Specified | 74.37 |
| 5i | Strawberry Botrytis cinerea | Not Specified | 76.35 |
| 5j | Strawberry Botrytis cinerea | Not Specified | 77.85 |
| 5k | Strawberry Botrytis cinerea | Not Specified | 77.32 |
| 5l | Strawberry Botrytis cinerea | Not Specified | 76.66 |
| 5o | Strawberry Botrytis cinerea | Not Specified | 75.31 |
| 5p | Strawberry Botrytis cinerea | Not Specified | 70.60 |
| 5q | Strawberry Botrytis cinerea | Not Specified | 71.52 |
| 5r | Strawberry Botrytis cinerea | Not Specified | 79.85 |
| 5s | Strawberry Botrytis cinerea | Not Specified | 73.75 |
Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives Containing an Amide Moiety [1][2]
| Compound | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) |
| 5b | Botrytis cinerea | 50 | 96.76 |
| 5j | Botrytis cinerea | 50 | 96.84 |
| 5l | Botrytis cinerea | 50 | 100 |
| 5v | Sclerotinia sclerotiorum | 50 | 82.73 |
| Tebuconazole (Control) | Botrytis cinerea | 50 | 96.45 |
| Tebuconazole (Control) | Sclerotinia sclerotiorum | 50 | 83.34 |
Table 3: Antifungal Activity of Various Trifluoromethyl Pyrimidine Derivatives [5]
| Compound | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) |
| 5i | Colletotrichum truncatum (CT) | 100 | 73.2 | - |
| 5t | Colletotrichum truncatum (CT) | 100 | 71.0 | - |
| 5k | Colletotrichum gloeosporioides (CG) | 100 | 62.2 | - |
| 5u | Colletotrichum gloeosporioides (CG) | 100 | 60.0 | - |
| 5u | Rhizoctonia solani (RS) | 100 | 88.6 | 26.0 |
| Azoxystrobin (Control) | Colletotrichum truncatum (CT) | 100 | 72.5 | - |
| Azoxystrobin (Control) | Colletotrichum gloeosporioides (CG) | 100 | 61.4 | - |
| Azoxystrobin (Control) | Rhizoctonia solani (RS) | 100 | 78.4 | - |
Table 4: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [6]
| Compound | Target Fungi | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) |
| 5f | Phomopsis sp. | Not Specified | 100 | - |
| 5o | Phomopsis sp. | Not Specified | 100 | 10.5 |
| Pyrimethanil (Control) | Phomopsis sp. | Not Specified | 85.1 | 32.1 |
Experimental Protocols
Protocol 1: General Synthesis of Trifluoromethyl Pyrimidine Derivatives
This protocol describes a general four-step reaction to synthesize trifluoromethyl pyrimidine derivatives, starting from ethyl trifluoroacetoacetate.[1][2][5]
Materials:
-
Ethyl trifluoroacetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Phosphorus oxychloride
-
Substituted phenols or other nucleophiles
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Ice bath
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Ring Closure: React ethyl trifluoroacetoacetate with guanidine hydrochloride in the presence of a base like sodium ethoxide to form the pyrimidine ring.
-
Chlorination: Treat the resulting pyrimidine derivative with a chlorinating agent such as phosphorus oxychloride to introduce a chlorine atom at a reactive position.
-
Substitution: React the chlorinated intermediate with a nucleophile, such as a substituted phenol, in the presence of a base like potassium carbonate in a solvent like DMF. This reaction is typically carried out at room temperature or with cooling in an ice bath.
-
Purification: Monitor the reaction using thin-layer chromatography (TLC). Upon completion, the crude product is purified by column chromatography to yield the final trifluoromethyl pyrimidine derivative.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition Method)
This protocol details the evaluation of the antifungal activity of the synthesized compounds against various phytopathogenic fungi using the mycelial growth inhibition method.[3][4][5]
Materials:
-
Synthesized trifluoromethyl pyrimidine derivatives
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile water
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Mycelial discs of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., 0.5 mL of DMF or DMSO) and then dilute with sterile water to achieve the desired final concentration.[4]
-
Preparation of PDA Plates: Add the test compound solution to the molten PDA medium to achieve the desired final concentration (e.g., 50 µg/mL or 100 µg/mL). Pour the mixture into sterile Petri dishes and allow it to solidify. A control plate should be prepared using the solvent alone.
-
Inoculation: Place a mycelial disc of the test fungus at the center of each PDA plate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period, until the mycelial growth in the control plate has reached a significant diameter.
-
Data Collection and Analysis: Measure the diameter of the fungal colony on both the control and treated plates. Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
-
Determination of EC50: To determine the EC50 value, the assay is performed with a range of concentrations of the test compound. The EC50 is the concentration that inhibits 50% of the mycelial growth.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and antifungal evaluation of trifluoromethyl pyrimidine derivatives.
Proposed Mechanism of Action
While the precise signaling pathways for these novel trifluoromethyl pyrimidine derivatives are still under investigation, a proposed mechanism of action involves the disruption of the fungal cell membrane integrity. This is supported by studies on other antifungal agents that cause morphological changes to the fungal cell, such as cell wall collapse and cytoplasm leakage.[7] A propidium iodide uptake assay can be used to confirm membrane damage, as this dye can only enter cells with compromised membranes.[8]
Caption: Proposed mechanism of action involving fungal cell membrane disruption.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My Suzuki coupling reaction with this compound is resulting in a low or non-existent yield. What are the likely causes and how can I improve it?
-
Answer: Low yields with this substrate are common due to its electron-deficient nature, stemming from the trifluoromethyl group and the pyrimidine ring itself. This can hinder the crucial oxidative addition step of the catalytic cycle. Here are key areas to investigate:
-
Inactive Catalyst or Inefficient Precatalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may be inefficient.[1] Ensure your catalyst is fresh and consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., G3-XPhos) designed for efficient activation.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are often more effective than standard ligands like PPh₃.[2][3] A ligand screen is highly recommended.
-
Inappropriate Base: The base is crucial for the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform weaker bases like sodium or potassium carbonate.[4] Ensure the base is finely powdered and anhydrous.
-
Poor Solvent Choice: The solvent must solubilize all reaction components. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in a mixture with water, are commonly used.[4] A screen of different solvent systems can be beneficial.
-
Issue 2: Significant Debromination of the Starting Material
-
Question: I am observing a significant amount of the debrominated starting material, 6-(trifluoromethyl)pyrimidin-4-ol, in my reaction mixture. How can I prevent this side reaction?
-
Answer: Debromination is a common side reaction, especially with electron-deficient aryl bromides. It can be caused by palladium hydride species in the reaction mixture. To minimize debromination:
-
Optimize the Catalyst/Ligand System: Certain ligands can suppress the formation of palladium hydrides. Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar trifluoromethylated heterocyclic systems.[5][6]
-
Choice of Base and Solvent: The reaction conditions can influence the extent of debromination. Screening different bases and solvents is a practical approach to identify conditions that minimize this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased side reactions. Monitor the reaction progress and aim to stop it once the starting material is consumed to avoid product degradation and side reactions.
-
Issue 3: Protodeboronation of the Boronic Acid
-
Question: My desired product yield is low, and I suspect my boronic acid is decomposing. What can I do to prevent this?
-
Answer: Protodeboronation, the hydrolysis of the boronic acid to the corresponding arene, is a frequent cause of low yields, especially under basic aqueous conditions at elevated temperatures.[7] To mitigate this:
-
Use Fresh Boronic Acid: Ensure your boronic acid is pure and has not degraded during storage.
-
Consider Boronic Esters: Boronic esters, such as pinacol esters (BPin), are generally more stable than their corresponding boronic acids and can be a good alternative to suppress protodeboronation.
-
Anhydrous Conditions: If feasible for your specific reaction, using anhydrous conditions with a non-aqueous base can reduce the rate of protodeboronation.
-
Milder Base: In some cases, a milder base like potassium fluoride (KF) can be effective while minimizing boronic acid decomposition.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound a challenging substrate for Suzuki coupling?
-
A1: The pyrimidine ring is electron-deficient, and the presence of a strong electron-withdrawing trifluoromethyl group further reduces the electron density of the ring. This makes the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-limiting step in the catalytic cycle. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[8]
-
-
Q2: Should I be concerned about the hydroxyl group on the pyrimidinol ring?
-
A2: The hydroxyl group exists in tautomeric equilibrium with the pyrimidin-4-one form.[9] This can influence the electronic properties of the substrate. While it may not directly interfere with the coupling, its presence contributes to the overall electronic nature of the molecule. It is generally not necessary to protect the hydroxyl group for Suzuki coupling.
-
-
Q3: What is the best palladium catalyst to start with for this substrate?
-
A3: While Pd(PPh₃)₄ is a classic choice, for a challenging substrate like this, starting with a more robust catalyst system is advisable. A good starting point would be a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. Alternatively, using a pre-formed palladacycle like XPhos Pd G3 can provide more reliable results.[5][6]
-
-
Q4: Is it necessary to run the reaction under an inert atmosphere?
-
A4: Absolutely. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[8] Oxygen can also promote the homocoupling of the boronic acid.[7] Therefore, it is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere of nitrogen or argon for reproducible and high-yielding results.
-
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling for analogous brominated heterocyclic substrates. This data can serve as a guide for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yields of Bromopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60 | [4] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 84 | [10] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | High | [8] |
| XPhos Pd G2 (5) | XPhos (5) | K₃PO₄ | THF | 80 | 89 | [5][6] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yields of Bromopyrimidines
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate | [8] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | Good | [4] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | Excellent | [8] |
| Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | High | [8] |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Conditions
This protocol provides a general starting point for the Suzuki coupling of this compound.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this three times).
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Suzuki Coupling Conditions for a Challenging Substrate
This protocol employs a more robust catalytic system that is often successful for electron-deficient substrates.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
In a dry Schlenk tube, combine this compound, the arylboronic acid/ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Work-up and purify the product as described in the standard protocol.
-
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with Brominated Pyrimidines
Welcome to the technical support center for Sonogashira reactions involving brominated pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Sonogashira coupling of brominated pyrimidines with terminal alkynes.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is crucial for the reaction. If you observe no product formation, your catalyst may be inactive.
-
Inappropriate Ligand: The choice of phosphine ligand can significantly impact the reaction's success, especially with less reactive aryl bromides.
-
Insufficient Temperature: Sonogashira reactions with aryl bromides typically require higher temperatures than those with more reactive aryl iodides.[6][7]
-
Incorrect Solvent or Base: The solvent and base play critical roles in the catalytic cycle.
-
Solution: Aprotic polar solvents like DMF or THF are commonly used.[5][8] Ensure your solvent is dry and degassed. The base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), should also be dry and used in excess (3-5 equivalents).[5] For sensitive substrates, milder inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[9]
-
-
Poor Quality Reagents: Impurities in your brominated pyrimidine, alkyne, or other reagents can poison the catalyst.
-
Solution: Purify your starting materials before use. Ensure the copper(I) iodide is fresh, as it can degrade over time.[7]
-
Issue 2: Formation of a Black Precipitate (Palladium Black)
Possible Cause and Solution:
-
Catalyst Decomposition: The formation of a black precipitate indicates the decomposition of the Pd(0) catalyst to palladium black. This can be caused by high temperatures, impurities, or an inappropriate solvent.
-
Solution:
-
Lower the reaction temperature if possible, although this may reduce the reaction rate.
-
Ensure all reagents and solvents are pure and thoroughly degassed to remove oxygen.[7]
-
Some anecdotal evidence suggests that THF may promote the formation of palladium black; consider switching to a different solvent like DMF or dioxane.[5][10]
-
Using a more stable palladium catalyst or a higher ligand-to-palladium ratio can sometimes prevent decomposition.
-
-
Issue 3: Significant Alkyne Homocoupling (Glaser Coupling)
Possible Cause and Solution:
-
Presence of Oxygen and Copper(I) Catalyst: The Glaser coupling, or homocoupling of the terminal alkyne, is a major side reaction, particularly in the presence of a copper(I) co-catalyst and oxygen.[6][7][11]
-
Solution:
-
Thoroughly Degas: It is critical to remove all oxygen from the reaction mixture. Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen).[7][11]
-
Copper-Free Conditions: To completely avoid Glaser coupling, consider using a copper-free Sonogashira protocol.[1][6][7] These reactions may require specific ligands, such as S-Phos, and potentially different bases or solvents.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with a brominated pyrimidine so much slower than with an iodinated one?
A1: The reactivity of the aryl halide in the Sonogashira reaction follows the general trend: I > Br > Cl.[6][7] The carbon-bromine bond is stronger than the carbon-iodine bond, making the initial oxidative addition step of the catalytic cycle more difficult and often rate-limiting for bromides.[5] Consequently, reactions with brominated pyrimidines typically require more forcing conditions, such as higher temperatures and more active catalyst systems, to achieve good yields.[6][7]
Q2: What is the role of the copper(I) co-catalyst, and is it always necessary?
A2: In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This generally increases the reaction rate. However, the copper co-catalyst also promotes the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[6][7][11] It is not always necessary, and many "copper-free" Sonogashira protocols have been developed to avoid this side reaction.[1][6][7] These copper-free methods often rely on specific ligands and bases to facilitate the catalytic cycle.
Q3: How do I choose the right palladium catalyst and ligand for my brominated pyrimidine?
A3: For less reactive brominated pyrimidines, a combination of a palladium source and a suitable ligand is often more effective than a pre-formed catalyst like Pd(PPh₃)₄.
-
Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred as they can facilitate the oxidative addition step.[4] Examples include Buchwald ligands like XPhos and S-Phos.[1][3] For some systems, classic ligands like PPh₃ can be sufficient, but may require higher catalyst loadings and temperatures.[8] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[2]
Q4: What are the best practices for setting up a Sonogashira reaction to ensure success with a brominated pyrimidine?
A4:
-
Ensure High Purity of Reagents: Use purified starting materials (bromopyrimidine and alkyne) and fresh catalysts.
-
Use Dry and Degassed Solvents: Thoroughly dry your solvent and degas it by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., in a Schlenk flask or glovebox) to prevent oxygen from entering the system, which can lead to catalyst decomposition and Glaser coupling.[7]
-
Optimize Reaction Conditions: Start with established conditions from the literature for similar substrates and then optimize parameters such as temperature, base, and catalyst/ligand ratio if necessary. For brominated pyrimidines, expect to use higher temperatures (80-100 °C) than for iodinated analogs.[1][5][8]
Q5: Can I use an aqueous solvent system for my Sonogashira reaction with a brominated pyrimidine nucleoside?
A5: Yes, aqueous-phase Sonogashira reactions have been developed, which can be particularly useful for polar substrates like nucleosides. These methods often employ water-soluble phosphine ligands, such as tri-(2,4-dimethyl-5-sulfonatophenyl)phosphane (TXPTS), in combination with a palladium source and a copper(I) co-catalyst.[12]
Data and Protocols
Comparison of Reaction Conditions for Sonogashira Coupling with Brominated Pyrimidines
| Brominated Pyrimidine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | up to 96 | [8] |
| 5-Bromo-2'-deoxyuridine (BrdU) | K₂PdCl₄ / S-Phos | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 | 75 | [3] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Low (25) | [13] |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Pd(OAc)₂ / XPhos | Et₃N | DMF | 100 | 98 (conversion) | [1] |
Note: The table includes examples with structurally related brominated N-heterocycles to provide a broader context.
Detailed Experimental Protocol: Copper-Free Sonogashira Coupling of 5-Bromo-2'-deoxyuridine (BrdU)
This protocol is adapted from a procedure for the mild, aqueous Sonogashira reaction for labeling BrdU.[3]
Materials:
-
5-Bromo-2'-deoxyuridine (BrdU)
-
Terminal Alkyne
-
Potassium tetrachloropalladate(II) (K₂PdCl₄)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Tetrabutylammonium hydroxide (n-Bu₄N⁺OH⁻)
-
Sodium D-isoascorbate
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve K₂PdCl₄ and S-Phos in a 1:1 mixture of EtOH/H₂O.
-
Add 5-Bromo-2'-deoxyuridine (BrdU), the terminal alkyne, n-Bu₄N⁺OH⁻ as the base, and sodium D-isoascorbate to the reaction mixture.
-
Stir the reaction mixture at 37°C under an argon atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction can be worked up by partitioning between an organic solvent (e.g., dichloromethane) and water. The organic layers are combined, dried, and concentrated.
-
The crude product is then purified by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for Sonogashira reactions.
Caption: Simplified Sonogashira catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. reddit.com [reddit.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Enhancing Yields in 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Suzuki-Miyaura coupling with this compound?
A1: Low conversion with this substrate can be attributed to several factors, primarily related to its electronic properties. The pyrimidine ring's nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition. Additionally, the electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the C-Br bond.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.
-
Base Selection: The choice of base is critical. A weak base may not efficiently activate the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.
-
Solvent Choice: Ensure you are using anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF.
-
Temperature: These reactions often require elevated temperatures (80-120 °C). If you are observing low conversion at a lower temperature, a gradual increase may be beneficial.
Q2: I am seeing a significant amount of debrominated starting material in my reaction mixture. What causes this and how can I prevent it?
A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur when the palladium(II) intermediate reacts with a hydride source before transmetalation.
Mitigation Strategies:
-
Choice of Base: Avoid bases that can also act as hydride donors. Inorganic bases like K₃PO₄ and Cs₂CO₃ are generally preferred.
-
Solvent: If using solvents that can be a source of hydrogen, such as alcohols, consider switching to aprotic solvents.
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired transmetalation step, outcompeting the debromination pathway.
Q3: My Buchwald-Hartwig amination of this compound is sluggish. How can I improve the reaction rate and yield?
A3: Similar to Suzuki-Miyaura coupling, the electronic properties of the substrate can lead to challenges in Buchwald-Hartwig amination. Catalyst inhibition and the electron-deficient nature of the pyrimidine ring are key factors.
Optimization Parameters:
-
Catalyst/Ligand System: Utilize a robust catalyst system. Pre-formed palladium-ligand complexes or the use of sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) are often effective.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often provide good results. For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.
-
Amine Reactivity: The nature of the amine coupling partner is important. Electron-rich amines are generally more reactive. For less reactive amines, a more active catalyst system and higher temperatures may be necessary.
Q4: I am observing homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What are the primary causes and solutions?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen. It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.
Preventative Measures:
-
Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield / No Reaction | Inactive catalyst; Catalyst inhibition by pyrimidine nitrogens; Insufficiently strong base; Steric hindrance. | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos); Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); Increase reaction temperature. |
| Debromination | Presence of a hydride source; Slow transmetalation. | Use a non-protic, anhydrous solvent; Employ bulky ligands to accelerate transmetalation; Consider a milder base if applicable. |
| Homocoupling of Boronic Acid | Presence of oxygen; In-situ reduction of Pd(II) precatalyst. | Rigorously degas all reagents and maintain an inert atmosphere; Use a pre-formed Pd(0) catalyst. |
| Protodeboronation | Presence of water or protic solvents. | Use anhydrous solvents and reagents; Consider using a more stable boronate ester (e.g., pinacol ester). |
Buchwald-Hartwig Amination: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Yield / No Reaction | Inactive catalyst/ligand system; Catalyst inhibition; Weak base. | Use a sterically hindered biarylphosphine ligand (e.g., XPhos, tBuXPhos); Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS); Increase reaction temperature. |
| Hydrodehalogenation | Presence of a hydride source. | Carefully select the base to avoid hydride donors; Ensure anhydrous conditions. |
| Side reactions with amine | Amine instability at high temperatures. | Lower the reaction temperature and extend the reaction time; Use a more active catalyst system that allows for lower temperatures. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time; Gradually increase the temperature if necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the amine (1.1-1.3 equiv), the base (e.g., NaOtBu, 1.2-1.5 equiv), the palladium precatalyst (1-3 mol%), and the ligand (2-6 mol%) to an oven-dried reaction tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizations
Technical Support Center: Synthesis of Trifluoromethylpyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of trifluoromethylpyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of trifluoromethylpyrimidines?
A1: A widely used and versatile starting material is ethyl 4,4,4-trifluoroacetoacetate. This β-ketoester is frequently employed in cyclocondensation reactions with amidines or guanidines to form the pyrimidine ring. Other precursors include trifluoroacetic anhydride and various trifluoromethyl-containing building blocks.
Q2: My reaction to synthesize a trifluoromethylpyrimidine has a low yield. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, formation of stable intermediates, suboptimal reaction conditions, or the occurrence of side reactions. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cause.
Q3: Is the trifluoromethyl group stable throughout the synthesis?
A3: The trifluoromethyl group is generally stable under many synthetic conditions due to the strong carbon-fluorine bonds. However, it can be susceptible to hydrolysis to a carboxylic acid group under harsh basic conditions. It is advisable to avoid prolonged exposure to strong bases, especially at elevated temperatures.
Q4: I have obtained a mixture of products. What could be the reason?
A4: The formation of multiple products often points towards issues with regioselectivity, especially in cyclocondensation reactions with unsymmetrical reagents. The position of the trifluoromethyl group on the pyrimidine ring can vary depending on the reaction conditions and the substitution pattern of the starting materials.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Symptom: TLC/LC-MS analysis shows a significant amount of unreacted starting materials.
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the progress at regular intervals. |
| Poor quality of reagents or solvents | Ensure the purity of starting materials and use anhydrous solvents, as moisture can interfere with many reactions. |
| Ineffective catalyst | If using a catalyst, consider increasing its loading or switching to a more active one. For acid-catalyzed reactions, stronger acids might be required. |
Issue 2: Formation of an Unexpected Intermediate
Symptom: The major product isolated is not the expected trifluoromethylpyrimidine, but a species with a higher molecular weight, suggesting an intermediate.
In syntheses starting from ethyl trifluoroacetoacetate, stable dihydropyrimidine or tetrahydropyrimidine intermediates can be formed. These often require a subsequent oxidation or dehydration step to yield the aromatic pyrimidine ring.
Experimental Protocol: Oxidation of a Dihydropyrimidine Intermediate
-
Dissolve the intermediate: Dissolve the isolated dihydropyrimidine intermediate in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane).
-
Add an oxidizing agent: Introduce a suitable oxidizing agent, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Monitor the reaction: Follow the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and purification: Upon completion, quench the reaction, extract the product, and purify it using column chromatography or recrystallization.
Caption: A systematic approach to optimizing for a single regioisomer.
Issue 4: Suspected Hydrolysis of the Trifluoromethyl Group
Symptom: Mass spectrometry data indicates a product with a mass corresponding to the replacement of the -CF₃ group with a -COOH group. ¹⁹F NMR may show the presence of fluoride ions.
Mitigation Strategies:
-
pH Control: Avoid strongly basic conditions. If a base is required, use a milder, non-nucleophilic base and carefully control the stoichiometry and reaction time.
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of potential hydrolysis.
-
Protecting Groups: If other parts of the molecule require harsh basic conditions, consider a synthetic route where the trifluoromethylpyrimidine core is formed after these steps.
Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the optimization of a trifluoromethylpyrimidine synthesis to minimize a common side reaction, the formation of a regioisomer.
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield of Desired Isomer (%) | Yield of Regioisomer (%) |
| 1 | Ethanol | 80 | HCl (10) | 65 | 25 |
| 2 | Dioxane | 100 | p-TsOH (10) | 78 | 15 |
| 3 | Toluene | 110 | None | 55 | 30 |
| 4 | Dioxane | 80 | p-TsOH (10) | 85 | 8 |
| 5 | Dioxane | 100 | Yb(OTf)₃ (5) | 92 | <5 |
This technical guide is intended to provide a starting point for troubleshooting common issues in the synthesis of trifluoromethylpyrimidines. Successful synthesis often requires careful optimization of reaction conditions and thorough characterization of all products.
Technical Support Center: Catalyst Selection for Cross-Coupling with Bromopyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving bromopyrimidine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues, catalyst selection strategies, and optimization for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of bromopyrimidines.
General Issues
Q1: Why are cross-coupling reactions with bromopyrimidine substrates often challenging?
Bromopyrimidines can be difficult substrates for several reasons. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition.[1][2][3] This effect is particularly pronounced with 2-bromopyridines and can interfere with the catalytic cycle.[2][4] Additionally, the electronic properties of the pyrimidine ring can influence the reactivity of the C-Br bond, sometimes making the oxidative addition step, which is often rate-determining, sluggish.[2]
Q2: My reaction shows low or no conversion. What are the first things to check?
Low conversion is a common issue that can stem from several factors.[3] Key areas to investigate include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture.[5] Ensure all reagents are pure, solvents are anhydrous and properly degassed, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2][3][5] The formation of palladium black is a visual indicator of catalyst decomposition.[5]
-
Reagent Quality: Boronic acids, a common coupling partner, can degrade via protodeboronation.[2][3] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this.[2][3] Ensure the base is of high purity and solvents are anhydrous.[3]
-
Suboptimal Conditions: Reaction parameters like temperature, time, and mixing are critical. Many reactions require heat, but excessive temperatures can cause the catalyst to decompose.[3][5]
Suzuki-Miyaura Coupling
Q3: I'm observing significant debromination of my pyrimidine starting material. What causes this and how can I prevent it?
Debromination (hydrodehalogenation) is a common side reaction. It can be influenced by the choice of base; for instance, using Cs₂CO₃ can sometimes promote dehalogenation.[6] Temperature optimization is also crucial, as excessively high temperatures can lead to more side reactions.[6]
Q4: How can I minimize the formation of homocoupled biaryl product from my boronic acid?
Homocoupling of boronic acids is often promoted by the presence of oxygen.[2][6]
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen.[2][6] Methods like freeze-pump-thaw cycles or bubbling an inert gas through the mixture are effective.[2]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over in-situ reduction of Pd(II) sources like Pd(OAc)₂.[6]
-
Slow Addition: Adding the boronic acid slowly can keep its concentration low, disfavoring homocoupling.[6]
-
Stable Boron Reagents: Using more stable boronic esters (e.g., pinacol esters) can reduce this side reaction.[6]
Buchwald-Hartwig Amination
Q5: What are the best general starting conditions for a Buchwald-Hartwig amination with a bromopyrimidine?
A good starting point involves a palladium precursor, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[1] For example, a system using Pd₂(dba)₃ with a ligand like XPhos or BINAP and a base like NaOtBu in a solvent such as toluene is often effective.[1][7] The reaction generally requires heating, typically between 80-110 °C.[1][7]
Q6: Catalyst inhibition seems to be an issue. How can I overcome this?
The pyridine nitrogen can inhibit the palladium catalyst.[2] Employing bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can shield the palladium center, preventing this unwanted coordination and facilitating the reaction.[1][2][7]
Sonogashira Coupling
Q7: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. How do I stop this?
Glaser coupling is a major side reaction, especially when a copper(I) co-catalyst is used, and is promoted by oxygen.[5][6]
-
Copper-Free Conditions: The most effective solution is to use a copper-free Sonogashira protocol.[6]
-
Strictly Anaerobic Conditions: If using copper, it is critical to maintain rigorously degassed and anaerobic conditions throughout the reaction.[5]
-
Reduce Copper Loading: Using the minimum effective amount of the copper(I) co-catalyst can help reduce homocoupling.[5]
-
Slow Alkyne Addition: Slowly adding the terminal alkyne can also minimize this side reaction.[5]
Heck Reaction
Q8: What is a typical catalyst system for a Heck reaction with a bromopyrimidine?
Typical catalysts for the Heck reaction include Pd(OAc)₂ or PdCl₂.[8] The reaction is often performed with a phosphine ligand, such as PPh₃ or P(o-tolyl)₃, and a base like Et₃N or K₂CO₃ in a polar solvent like DMF or acetonitrile.[8][9]
Data Presentation: Catalyst System Comparison
The following tables summarize common starting conditions for various cross-coupling reactions with bromopyrimidines. Yields are highly dependent on the specific coupling partners and should be considered representative.
Table 1: Suzuki-Miyaura Coupling Conditions
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 100 | 70-95[1] |
| Pd(PPh₃)₄ (2-5) | - | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 80-110 | Variable[6][7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 80-100 | High[7] |
Table 2: Buchwald-Hartwig Amination Conditions
| Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 | 75-98[1] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 80-110 | High[7] |
| Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | High[10] |
Table 3: Sonogashira Coupling Conditions
| Palladium Precursor (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 60-88[1] |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or DIPEA (2-3) | DMF / THF | RT - 80 | Variable[1][11] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | - | DMF | 100 | High[12] |
Experimental Protocols & Visualizations
General Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues in cross-coupling reactions.
Caption: General troubleshooting logic for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[6]
-
Reagent Addition: To the reaction vessel, add the bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[6][7]
-
Catalyst Addition: Under an inert atmosphere or in a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1][7]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1][6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, monitoring progress by TLC or LC-MS.[1][6]
-
Work-up: After completion, cool the reaction to room temperature.[7] Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a bromopyrimidine with an amine.
Methodology:
-
Glassware and Reagent Setup: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen (3 cycles).[7]
-
Reagent Addition: Add the degassed solvent (e.g., toluene) via syringe.[1][7] Then add the bromopyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).[1][7]
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1][7]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and purify, typically by flash column chromatography.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: C-N Coupling with 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses the frequently encountered low reactivity of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol in palladium-catalyzed and copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination, Ullmann condensation). It provides troubleshooting strategies, frequently asked questions, and optimized experimental protocols to help overcome common challenges.
Understanding the Challenge: The "Difficult" Substrate
The low reactivity of this compound stems from a combination of electronic and structural factors:
-
Electron-Deficient Ring: The pyrimidine ring is inherently electron-poor. This is severely amplified by the presence of a potent electron-withdrawing trifluoromethyl (-CF3) group. This high electron deficiency makes the crucial oxidative addition step of the palladium catalyst onto the C-Br bond significantly more challenging.[1]
-
Acidic Proton and Tautomerism: The "4-ol" designation indicates the presence of a hydroxyl group, which exists in tautomeric equilibrium with its keto form, 5-Bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one. The acidic proton on the oxygen (enol form) or nitrogen (keto form) can react with the strong bases typically required for C-N couplings. This can lead to substrate degradation, catalyst inhibition, or the formation of unreactive salt species.[2]
-
Potential for Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring and the oxygen of the hydroxyl/keto group can act as coordinating sites for the palladium or copper catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[3]
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiment.
Problem 1: Low to No Conversion of Starting Material
| Potential Cause | Recommended Solution(s) |
| 1. Inadequate Catalyst System (Palladium) | Select a more electron-rich and sterically hindered ligand. For highly electron-deficient heteroaryl halides, standard ligands may fail. Consider advanced biarylphosphine ligands like RuPhos , BrettPhos , or tBuXPhos .[2][3] These ligands promote the difficult oxidative addition and subsequent reductive elimination steps. Use a pre-formed palladium(II) precatalyst (e.g., a G3 or G4 precatalyst) to ensure the efficient generation of the active Pd(0) species.[4] |
| 2. Inappropriate Base | Use a non-nucleophilic, sterically hindered base. Strong, hard bases like NaOtBu can deprotonate the substrate, causing solubility issues or side reactions. Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃ .[5][6] For substrates with acidic protons, a specialized base like lithium bis(trimethylsilyl)amide (LiHMDS ) can be effective as it is less likely to coordinate to the metal center.[3][7] Soluble organic bases like DBU have also been used successfully in challenging couplings.[8][9] |
| 3. Insufficient Reaction Temperature/Time | Increase temperature and monitor over a longer period. Electron-deficient substrates often require more thermal energy. Reactions may need to be heated to 100-120 °C in a high-boiling solvent like dioxane or toluene.[5] Microwave irradiation can sometimes be effective in accelerating the reaction.[10] |
| 4. Catalyst Deactivation | Ensure strictly anaerobic and anhydrous conditions. Oxygen can oxidize the active Pd(0) catalyst. Water can interfere with the base and promote side reactions like hydrodehalogenation.[7] Degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon) and use oven-dried glassware. |
| 5. Ineffective Catalyst System (Copper) | Consider an Ullmann-type coupling. For some substrates, copper catalysis is a viable alternative.[11] Use CuI as the catalyst in combination with a ligand like L-proline or a phenanthroline derivative in a polar aprotic solvent such as DMSO or NMP. These reactions often require higher temperatures (>120 °C).[11][12] |
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Recommended Solution(s) |
| 1. Presence of Water | Rigorously exclude water. Use anhydrous solvents and reagents. Add molecular sieves to the reaction mixture if necessary.[7] |
| 2. Inappropriate Ligand Choice | Use a bulky ligand. Ligands with significant steric bulk can disfavor the β-hydride elimination pathway that leads to hydrodehalogenation.[13] |
| 3. Base-Induced Decomposition | Switch to a milder base. If you suspect the base is degrading your starting material, switch from NaOtBu to a carbonate like Cs₂CO₃ or a phosphate like K₃PO₄.[14] |
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction failing with this specific substrate?
The primary reason is the severely electron-deficient nature of the this compound ring system. This makes the oxidative addition of Pd(0) to the C-Br bond the rate-limiting and most difficult step.[1] Furthermore, the acidic proton of the pyrimidinol/pyrimidone tautomer can interfere with the strong base required for the catalytic cycle.[2]
Q2: Which palladium catalyst/ligand combination is the best starting point?
For this class of challenging, electron-deficient heteroaryl halides, a robust system is required. A highly recommended starting point is a G3 or G4 precatalyst paired with a sterically demanding, electron-rich biarylphosphine ligand like RuPhos or BrettPhos .[3] These advanced systems are specifically designed to overcome the high activation barrier of oxidative addition.[15]
Q3: Can I use copper catalysis (Ullmann reaction) instead?
Yes, the Ullmann condensation is a classic alternative for forming C-N bonds and can be effective when palladium-based methods fail.[11] It typically requires a copper(I) salt (like CuI), often with a supporting ligand (e.g., L-proline, phenanthroline), a base like K₂CO₃, and a high-boiling polar solvent like DMSO or DMF at elevated temperatures (often >120 °C).[12][16]
Q4: My starting material seems to be decomposing. What could be the cause?
Decomposition is often caused by the base. Strong bases like sodium tert-butoxide can react with the acidic proton on your substrate, potentially leading to degradation, especially at high temperatures.[14] Consider switching to a milder base such as Cs₂CO₃ or K₃PO₄.
Q5: How critical is it to exclude air and water from the reaction?
It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. Water can hydrolyze starting materials and reagents and promote the unwanted side reaction of hydrodehalogenation (replacement of bromine with hydrogen).[7] Always use standard Schlenk line or glovebox techniques for these sensitive reactions.
Optimized Reaction Condition Tables
The following tables summarize suggested starting conditions for optimization based on literature for analogous difficult heteroaryl couplings.
Table 1: Recommended Palladium-Catalyzed Conditions (Buchwald-Hartwig)
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Amine Coupling Partner | 1.2 - 1.5 equiv |
| Pd Precatalyst | RuPhos-Pd-G3 or BrettPhos-Pd-G3 | 1 - 5 mol % |
| Ligand | (Already in precatalyst) | --- |
| Base | Cs₂CO₃ or K₃PO₄ or LiHMDS | 2.0 - 3.0 equiv |
| Solvent | Dioxane or Toluene (anhydrous) | 0.1 - 0.2 M |
| Temperature | 100 - 120 °C | --- |
| Atmosphere | Inert (Argon or Nitrogen) | --- |
Table 2: Recommended Copper-Catalyzed Conditions (Ullmann-Type)
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Amine Coupling Partner | 1.5 - 2.0 equiv |
| Cu Catalyst | CuI | 10 - 20 mol % |
| Ligand | L-Proline or 1,10-Phenanthroline | 20 - 40 mol % |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv |
| Solvent | DMSO or NMP (anhydrous) | 0.2 - 0.5 M |
| Temperature | 120 - 150 °C | --- |
| Atmosphere | Inert (Argon or Nitrogen) | --- |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: General experimental workflow for C-N coupling reactions.
Caption: Troubleshooting logic for low-yield C-N coupling reactions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Note: This procedure should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 equiv).
-
Vessel Sealing and Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., dioxane, to make a 0.1 M solution) via syringe. Add the amine coupling partner (1.2 equiv) via syringe. For solid amines, add them in step 1.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: General Procedure for Ullmann-Type Condensation
Note: This procedure should be performed under an inert atmosphere.
-
Reagent Preparation: To an oven-dried reaction vial, add CuI (0.1 equiv), L-proline (0.2 equiv, if used), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Vessel Sealing and Inerting: Seal the vial and evacuate and backfill with inert gas three times.
-
Addition of Reactants: Add this compound (1.0 equiv), the amine (1.5 equiv), and anhydrous solvent (e.g., DMSO, to make a 0.2 M solution).
-
Reaction and Monitoring: Heat the mixture with vigorous stirring to the desired temperature (e.g., 130 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a large volume of water and ethyl acetate. Stir for 15 minutes.
-
Filtration and Extraction: Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with ethyl acetate. Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trifluoromethylpyrimidine Synthesis
Welcome to the technical support center for the synthesis of trifluoromethylpyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of the desired trifluoromethylpyrimidine. What are the common causes and how can I improve it?
Low yields are a frequent issue and can often be attributed to several factors:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. For instance, in the Biginelli reaction to form dihydropyrimidinones, while refluxing in ethanol is common, some reactions may benefit from milder conditions to prevent side reactions, while others may require higher temperatures under solvent-free conditions. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time to prevent product degradation.
-
Inappropriate Catalyst: The choice and amount of catalyst are crucial. For multicomponent reactions like the Biginelli synthesis, while strong Brønsted acids (e.g., HCl) are traditionally used, they can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. It's recommended to screen different catalysts and optimize their concentration for your specific substrates.[1]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred for many pyrimidine syntheses. Experimenting with different solvents like ethanol, acetonitrile, or even exploring solvent-free conditions can lead to improved outcomes.[2]
-
Purity of Reagents: Ensure that all starting materials, such as the aldehyde, β-ketoester (like ethyl trifluoroacetoacetate), and urea or thiourea, are of high purity. Impurities can lead to unwanted side reactions and lower the yield of the desired product.[1]
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[3]
Q2: I am observing unexpected side products in my reaction mixture. What are the likely culprits and how can I minimize them?
The formation of side-products complicates purification and reduces the overall yield. Common side reactions include:
-
Hantzsch Dihydropyridine Formation: In Biginelli-type reactions, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures). To minimize this, consider running the reaction at a lower temperature and adding the urea last to the reaction mixture.
-
Dimerization or Polymerization: The inherent reactivity of the pyrimidine precursors can lead to dimerization or polymerization, especially under harsh conditions. Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[3]
-
Lack of Regioselectivity: When synthesizing substituted pyrimidines, a lack of regioselectivity can lead to the formation of multiple isomers. The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, iridium-catalyzed multicomponent synthesis has shown high regioselectivity.[4]
Q3: I'm facing challenges in purifying my final trifluoromethylpyrimidine product. What are some effective strategies?
Purification of fluorinated compounds can be challenging due to their unique properties.
-
Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.[3]
-
Product Instability: The target compound may be unstable on silica gel. In such cases, using a different stationary phase like alumina or minimizing the time the compound is on the column by using flash chromatography can be beneficial.
-
Crystallization Difficulties: The presence of impurities can inhibit crystal lattice formation, leading to oils or amorphous solids. Further purification of the crude material by chromatography before attempting crystallization is recommended. Screening a variety of solvents with different polarities can also help in finding suitable crystallization conditions.
Troubleshooting Guide: Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of starting materials (observed by TLC/HPLC) | Insufficient catalyst activity or loading. | Increase catalyst loading or switch to a more active catalyst.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential degradation.[1] | |
| Steric hindrance from bulky substituents. | Consider using more reactive starting materials or increasing the reaction time. | |
| Good conversion, but low isolated yield | Product degradation under reaction conditions. | Decrease reaction temperature or shorten the reaction time. Monitor the reaction closely by TLC. |
| Loss of product during work-up and purification. | Review the extraction and purification methods. Trifluoromethylated compounds can have different solubility profiles. Consider back-extracting aqueous layers. | |
| Volatility of the product. | If the product is volatile, be cautious during solvent removal under reduced pressure. |
Experimental Protocols
Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives
This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives from sodium triflinate (CF₃SO₂Na), aryl enaminones, and aryl amidine hydrochlorides.[5]
Procedure:
-
A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)₂ (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.[5]
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite.[5]
-
The filtrate is concentrated under reduced pressure.[5]
-
The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.[5]
Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
This is a classic multi-component reaction for the synthesis of dihydropyrimidines, utilizing ethyl trifluoroacetoacetate.[5]
Procedure:
-
A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux.[5]
-
The reaction progress is monitored by TLC.[5]
-
Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration.[5]
-
The solid is then washed with cold ethanol and dried to afford the 3,4-dihydropyrimidin-2(1H)-one.[5]
Method 3: Multi-step Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety
This protocol describes a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives.[6]
-
Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine. A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried.[6]
-
Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine. The intermediate from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq) and heated at reflux for 4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is poured onto ice water. The resulting precipitate is filtered, washed with cold water, and dried.[6]
-
Step 3: Synthesis of the Ether Intermediate. A solution of a substituted phenol (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes. The chloro-pyrimidine from Step 2 (1.2 eq) is added, and the mixture is stirred at 80°C for 5-8 hours. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]
-
Step 4: Synthesis of the Final Amide Derivatives. To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the intermediate from Step 3 (1.0 eq). The reaction is stirred for an additional 10-16 hours at room temperature. The reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.[6]
Reaction Condition Comparison
| Parameter | Method 1: One-Pot Synthesis | Method 2: Biginelli Reaction | Method 3: Multi-step Synthesis (Representative Step 3) |
| Temperature | 80 °C[5] | Reflux (Ethanol)[5] | 80 °C[6] |
| Solvent | 1,2-dichloroethane (DCE)[5] | Ethanol[5] | N,N-dimethylformamide (DMF)[6] |
| Catalyst | Cu(OAc)₂[5] | Hydrochloric acid (catalytic)[5] | Not applicable (base-mediated) |
| Reaction Time | 12 hours[5] | Monitored by TLC[5] | 5-8 hours[6] |
| Key Reagents | Sodium triflinate, aryl enaminone, aryl amidine hydrochloride[5] | Aldehyde, ethyl trifluoroacetoacetate, urea/thiourea[5] | 2-chloro-4-(trifluoromethyl)pyrimidine, substituted phenol, K₂CO₃[6] |
Visual Guides
Caption: Workflow for the one-pot synthesis of 5-trifluoromethyl pyrimidines.
Caption: Troubleshooting workflow for low yield in trifluoromethylpyrimidine synthesis.
References
Navigating the Nuances of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for the successful workup and purification of reactions involving 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup of chemical reactions involving this compound. This resource is designed to assist researchers in optimizing their purification strategies, leading to higher yields and purity of their target compounds.
Troubleshooting Guide
Effectively isolating and purifying products from reactions involving this compound can be challenging due to the compound's unique physicochemical properties. This guide provides solutions to common issues encountered during the workup process.
| Issue | Potential Cause | Recommended Solution |
| Product is highly soluble in the aqueous phase during extraction. | The trifluoromethyl group and the pyrimidinol core impart significant polarity to the molecule. | - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.- Perform multiple extractions with smaller volumes of the organic solvent. |
| Formation of an emulsion during extraction. | The presence of polar functionalities can lead to the formation of stable emulsions. | - Add a small amount of brine or a few drops of a saturated ammonium chloride solution.- Centrifuge the mixture to break the emulsion.- Filter the entire mixture through a pad of Celite. |
| Difficulty in removing inorganic salts. | The product may co-precipitate with inorganic salts, especially if it has limited solubility in the chosen organic solvent. | - Wash the crude product with cold deionized water.- If the product is a solid, triturate it with a solvent in which the inorganic salts are insoluble (e.g., diethyl ether or cold acetone).- Consider recrystallization from a suitable solvent system. |
| Product streaks on TLC, indicating high polarity. | The inherent polarity of the pyrimidinol ring and the trifluoromethyl group. | - For column chromatography, use a more polar eluent system. A gradient elution starting from a less polar solvent and gradually increasing the polarity can be effective.- Consider using a different stationary phase, such as alumina or a polar-bonded silica gel.- For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to standard normal or reverse-phase chromatography.[1] |
| Low recovery after column chromatography. | The compound may be irreversibly adsorbed onto the silica gel, especially if it is acidic. | - Add a small amount of a modifier to the eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve recovery.- Deactivate the silica gel by pre-treating it with the eluent or a small amount of triethylamine in the solvent slurry. |
| Co-elution of starting material or byproducts. | Similar polarity between the product and impurities. | - Optimize the eluent system for column chromatography by trying different solvent mixtures.- Consider preparative HPLC for difficult separations.- Recrystallization can be an effective method to remove impurities with different solubility profiles. |
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
While specific experimental data can vary, the general properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₂BrF₃N₂O |
| Molecular Weight | 242.98 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Melting Point | Data not consistently available; experimental determination is recommended. |
| pKa | The pyrimidinol moiety is acidic, and the trifluoromethyl group enhances this acidity. The exact pKa is not readily available in the literature and would likely require experimental determination or computational prediction. |
Q2: What is a general workup procedure for a reaction involving this compound?
A general procedure often involves the following steps, which should be optimized for each specific reaction:
-
Quenching: Carefully quench the reaction mixture, for example, by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions are recommended.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization, column chromatography, or preparative HPLC.
Q3: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds like this compound and its derivatives, consider solvents such as ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes or dichloromethane/petroleum ether. It is often necessary to screen several solvents and solvent systems to find the optimal conditions.
Q4: Are there any known common byproducts in the synthesis of this compound?
The synthesis of this compound can potentially lead to the formation of regioisomers or products of over-bromination, depending on the specific synthetic route. Careful control of reaction conditions and stoichiometry is crucial to minimize the formation of these byproducts.
Experimental Protocols
Protocol 1: General Acidic Workup
This procedure is suitable for reactions where the product is stable to acid and basic impurities need to be removed.
-
Cool the reaction mixture to room temperature.
-
Slowly add 1 M hydrochloric acid (HCl) to adjust the pH to ~2-3.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Basic Workup
This procedure is useful for removing acidic impurities.
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize any excess acid.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Visualizing Workup Procedures
General Workup Workflow
Caption: A generalized workflow for the workup of a chemical reaction.
Troubleshooting Logic for Product Isolation
Caption: A decision-making flowchart for the purification of a target compound.
References
Validation & Comparative
Reactivity Showdown: 5-Bromo- vs. 5-Iodo-6-(Trifluoromethyl)pyrimidin-4-ol in Cross-Coupling Reactions
A detailed comparison for researchers in synthetic and medicinal chemistry, providing data-driven insights into the reactivity of two key halogenated pyrimidinol building blocks.
In the realm of drug discovery and development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, pyrimidine derivatives are of paramount importance due to their prevalence in a wide array of biologically active compounds. The strategic introduction of substituents onto the pyrimidine ring, often accomplished via palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel therapeutic agents. This guide provides an objective, data-supported comparison of the reactivity of two closely related and synthetically valuable building blocks: 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol and 5-iodo-6-(trifluoromethyl)pyrimidin-4-ol.
General Reactivity Principles
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and this process is more facile for weaker C-X bonds. Consequently, iodo-substituted pyrimidines are typically more reactive than their bromo- and chloro-counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.[1] The position of the halogen on the electron-deficient pyrimidine ring also plays a significant role, with the general order of reactivity being C4(6) > C2 > C5.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron reagent and an organic halide, is a widely used transformation in organic synthesis. Given the general reactivity trend, 5-iodo-6-(trifluoromethyl)pyrimidin-4-ol is expected to exhibit higher reactivity in Suzuki-Miyaura couplings compared to its bromo-analog. This translates to potentially higher yields under milder conditions. For instance, the Suzuki-Miyaura coupling of a structurally similar 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids has been reported to proceed in good to excellent yields (67-89%), often requiring microwave irradiation to drive the reaction to completion.[2][3][4] It is anticipated that the corresponding iodo-substituted pyrimidinol would afford similar or higher yields under less stringent conditions.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Related Halogenated Heterocycles
| Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | Dioxane/H2O | MW, 120 °C, 30 min | 89 | [4] |
| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh3)4 | Cs2CO3 | Ethanol | MW, 100 °C, 25 min | 97 | [5] |
| 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 70-80 °C, 18-22 h | 25-60 | [6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-I bond suggests that 5-iodo-6-(trifluoromethyl)pyrimidin-4-ol would be the more efficient substrate in Sonogashira couplings. This is advantageous as it may allow for lower catalyst loadings and milder reaction temperatures, which is beneficial for thermally sensitive substrates. Studies on the Sonogashira coupling of other bromo- and iodo-pyrimidines consistently demonstrate the superior performance of the iodo-derivatives. For example, the Sonogashira coupling of 2-benzyloxy-5-iodopyrimidine with various terminal alkynes proceeds in high yields (75-92%) at room temperature.[7]
Table 2: Representative Data for Sonogashira Coupling of Related Halogenated Heterocycles
| Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | RT, 4 h | 92 | [7] |
| 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | 1-Iodo-4-nitrobenzene | PdCl2(PPh3)2 / CuI | Et3N | CH3CN | RT, 9 h | 95 | [8] |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh3)4 | - | THF-DMA | 90 °C, 3 h | - | [9] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice between a bromo or iodo substrate can be more nuanced in this reaction. While aryl iodides are generally more reactive, they can sometimes lead to the formation of unreactive palladium iodide dimers, which can hinder the catalytic cycle.[10] However, the development of sophisticated bidentate phosphine ligands has largely overcome this issue, allowing for the efficient coupling of aryl iodides.[11] In many cases, the higher reactivity of the C-I bond still provides an advantage, leading to faster reactions and higher yields. For instance, Buchwald-Hartwig amination on various aryl bromides has been shown to provide good to excellent yields (up to 95%), often with the aid of microwave irradiation.[12]
Table 3: Representative Data for Buchwald-Hartwig Amination of Related Halogenated Heterocycles
| Halogenated Substrate | Amine | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 2- or 4-Bromo-13α-estrone derivatives | Aniline | Pd(OAc)2 / X-Phos | KOt-Bu | Toluene | MW, 100 °C, 10 min | High | [13] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Various amines | Pd2(dba)3 / XPhos | t-BuONa | Toluene | MW, 140 °C, 1 h | 56-89 | [12] |
| Bromobenzene | Morpholine | Pd-PEPPSI-iPent | t-BuOK | Ball-milling | 3 h | 91 | [13] |
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which can be adapted for 5-bromo- and 5-iodo-6-(trifluoromethyl)pyrimidin-4-ol.
Synthesis of 5-Iodo-6-(trifluoromethyl)pyrimidin-4-ol
A plausible synthetic route to 5-iodo-6-(trifluoromethyl)pyrimidin-4-ol involves the direct iodination of 6-(trifluoromethyl)pyrimidin-4-ol.
Protocol: To a solution of 6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide), add N-iodosuccinimide (NIS) (1.1 eq). Stir the reaction mixture at room temperature for several hours or until completion, as monitored by TLC or LC-MS. Upon completion, quench the reaction with a solution of sodium thiosulfate, and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography to afford 5-iodo-6-(trifluoromethyl)pyrimidin-4-ol.
Suzuki-Miyaura Coupling Protocol
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: In a flame-dried Schlenk flask, combine 5-halo-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Caption: General workflow for a Sonogashira cross-coupling reaction.
Protocol: To a Schlenk flask, add 5-halo-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq) in a suitable degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.5 eq) and stir the mixture under an inert atmosphere at room temperature to 80 °C for 2-16 hours. Monitor the reaction by TLC or LC-MS. After completion, filter the reaction mixture through a pad of celite, wash with the solvent, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired alkynylpyrimidine.
Buchwald-Hartwig Amination Protocol
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Bromo vs. Chloro-Substituted Pyrimidines: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a pyrimidine scaffold is a critical design element in the quest for novel therapeutics. The choice between a bromo or a chloro substituent can significantly influence a compound's biological activity, impacting its efficacy as an anticancer, antimicrobial, or kinase-inhibiting agent. This guide provides an objective comparison of the performance of bromo- versus chloro-substituted pyrimidines, supported by experimental data, to inform the rational design of next-generation drug candidates.
The introduction of bromine or chlorine to the pyrimidine ring alters the molecule's physicochemical properties, such as lipophilicity, electronegativity, and size. These modifications, in turn, affect how the compound interacts with its biological target, influencing binding affinity, selectivity, and overall potency. While generalizations can be challenging, emerging research provides valuable insights into the nuanced differences between these two halogen substitutions.
Anticancer Activity: A Balancing Act of Potency and Selectivity
In the realm of oncology, both bromo- and chloro-substituted pyrimidines have demonstrated significant potential as anticancer agents. The choice of halogen can influence not only the potency against cancer cells but also the selectivity towards specific kinase targets, which are often dysregulated in cancer.
For instance, in a study on 2-arylamino-4-aryl-pyrimidines as inhibitors of p21-activated kinase 1 (PAK1), the incorporation of a bromine atom at the 5-position of the pyrimidine core was a key feature of the lead compound, which exhibited potent PAK1 inhibition and anti-proliferative activity in various colon cancer cell lines.[1]
Conversely, research on covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 revealed that a 2,5-dichloropyrimidine and its 5-bromo-2-chloropyrimidine analogue were equipotent.[2] This suggests that for certain targets, the specific placement and electronic environment of the halogen are more critical than the nature of the halogen itself.
The following table summarizes the comparative anticancer activity of selected bromo- and chloro-substituted heterocyclic compounds, including pyrimidine analogs, from various studies.
| Compound Class | Bromo-Substituted Derivative (IC50) | Chloro-Substituted Derivative (IC50) | Cancer Cell Line | Target | Reference |
| Pyrazoline analog of curcumin | 8.7 µg/mL (4-bromo-4'-chloro analog) | - | HeLa | IKK-β | [3] |
| 5-chloro-4-((substituted phenyl)amino)pyrimidine | - | 1.06 µM (against A549) | Multiple | HDACs | [4] |
Antimicrobial Activity: Halogen Choice Influences Bacterial and Biofilm Inhibition
Halogenated pyrimidines have also emerged as promising antimicrobial agents. The nature of the halogen substituent can impact the compound's ability to inhibit bacterial growth and, crucially, to disrupt biofilm formation—a key factor in antibiotic resistance.
A study investigating the antibiofilm activities of various halogenated pyrimidines against Staphylococcus aureus found that extensive halogenation, featuring both bromine and chlorine, enhanced antibiofilm and antivirulence activities.[5][6] Specifically, 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine was identified as a potent biofilm inhibitor.[6]
In another study focused on Enterohemorrhagic Escherichia coli (EHEC), 2-amino-5-bromopyrimidine and 2-amino-4-chloropyrrolo[2,3-d]pyrimidine both exhibited significant inhibitory effects on biofilm formation.[7][8][9]
Interestingly, a broader study on N-halogenated compounds demonstrated that N-bromo compounds generally exhibit higher bactericidal activity than their N-chloro counterparts in the absence of organic matter (protein). However, this trend could be reversed in the presence of protein, where chloro-compounds sometimes showed greater efficacy.[10][11]
The table below presents a comparison of the antimicrobial activity of bromo- and chloro-substituted heterocyclic compounds.
| Compound Class | Bromo-Substituted Derivative (MIC) | Chloro-Substituted Derivative (MIC) | Microorganism | Reference |
| Halogenated Pyrrolopyrimidines | 8 mg/L | - | Staphylococcus aureus | [12] |
| Halogenated Pyrimidines | - | 50 µg/mL (2,4-dichloro-5-fluoropyrimidine) | Staphylococcus aureus | [6] |
| N-Halogenated Compounds | Higher activity in absence of protein | Lower activity in absence of protein | E. coli, S. aureus | [10][11] |
Kinase Inhibition: Fine-Tuning Potency and Selectivity
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The addition of bromine or chlorine can fine-tune the inhibitor's interaction with the ATP-binding pocket of the kinase, thereby influencing its potency and selectivity profile.
A comparative guide on 1,7-naphthyridine analogs as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) consistently showed that bromo-substituted analogs demonstrated the highest potency.[6] In contrast, a study on MSK1 inhibitors found a 2-bromo-5-chloropyrimidine to be equipotent to a 2,5-dichloropyrimidine, highlighting the context-dependent nature of the halogen's effect.[2]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer.[13][14] Pyrimidine-based inhibitors are actively being developed to target key kinases within this pathway. The choice of halogen substituent can be instrumental in optimizing the inhibitory activity against kinases like PI3K, Akt, and mTOR.
The following diagram illustrates a generalized experimental workflow for evaluating kinase inhibitors.
References
- 1. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of trifluoromethylpyrimidine derivatives.
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylpyrimidine Derivatives
The trifluoromethylpyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the structure-activity relationships of various trifluoromethylpyrimidine derivatives, with a focus on their anticancer, antifungal, and antiviral properties. Experimental data is presented to support these relationships, along with detailed protocols for key biological assays.
Anticancer Activity: Targeting EGFR Kinase
A significant amount of research has focused on trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] The EGFR signaling pathway is crucial for cell growth and proliferation, and its dysregulation is implicated in many cancers.[3]
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended functionalities. A series of 5-trifluoromethylpyrimidine derivatives has been synthesized and evaluated for their inhibitory activity against EGFR and various cancer cell lines.[3][4]
Key SAR observations include:
-
Substituents on the Phenyl Ring: Phenyl derivatives generally exhibit good antitumor activities. For instance, a 3-fluorophenyl group on an acrylamide moiety attached to the phenylamino linker at the 2-position of the pyrimidine ring (as in compound 9c) showed potent activity against A549, MCF-7, and PC-3 cancer cell lines.[3]
-
Aliphatic vs. Aromatic Substituents: Compounds with aliphatic substituents at the same position displayed significantly weaker biological activities.[3]
-
Introduction of a Thiophene Moiety: The incorporation of a 3-aminothiophene fragment has been explored to enhance inhibitory potency, drawing inspiration from approved drugs like Olmutinib.[3]
-
Acrylamide Moiety: The presence of an (E)-acrylamido group, particularly with a fluorine substituent on the phenyl ring (compound 9u), resulted in very potent inhibition of EGFR and cancer cell growth.[3][4]
Table 1: In Vitro Anticancer and EGFR Inhibitory Activities of Selected 5-Trifluoromethylpyrimidine Derivatives. [3][4]
| Compound | R Group | A549 IC50 (μM) | MCF-7 IC50 (μM) | PC-3 IC50 (μM) | EGFRwt-TK IC50 (μM) |
| 9c | 3-Fluorophenyl | 2.23 | 5.32 | 16.35 | 0.31 |
| 9e | 3-Chlorophenyl | - | - | - | 0.44 |
| 9h | 3-Bromophenyl | - | - | - | 0.35 |
| 9k | Ethynyl | - | - | - | 0.48 |
| 9t | (E)-3-Phenylacrylamido | - | - | - | 0.26 |
| 9u | (E)-3-(3-Fluorophenyl)acrylamido | 0.35 | 3.24 | 5.12 | 0.091 |
| 9v | (E)-3-(3-Chlorophenyl)acrylamido | - | - | - | 0.14 |
| Gefitinib | (Positive Control) | - | - | - | 0.0063 |
Data extracted from a study by Peng, et al. (2022).[3]
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidine derivatives.
Antifungal and Antiviral Activities
Trifluoromethylpyrimidine derivatives have also been investigated for their potential as agrochemicals, demonstrating notable antifungal and antiviral activities.[2][5][6]
Structure-Activity Relationship (SAR) Analysis
A series of novel trifluoromethylpyrimidine derivatives containing an amide moiety were synthesized and evaluated for their biological activities.[5][6]
Key SAR observations include:
-
Antifungal Activity: The antifungal activity was found to be dependent on the substituents. For example, against Botrytis cinerea, compounds with specific substitutions on the amide moiety showed inhibition rates comparable to or even exceeding the commercial fungicide tebuconazole.[5][6]
-
Antiviral Activity: Against Tobacco Mosaic Virus (TMV), the protective and curative activities were influenced by the electronic properties of the substituents. Electron-donating groups on a phenyl ring at the R2 position tended to enhance the protective and curative activities.[2]
Table 2: In Vitro Antifungal Activity of Trifluoromethylpyrimidine Derivatives Bearing an Amide Moiety. [5][6]
| Compound | Inhibition Rate (%) against B. cinerea at 50 µg/mL |
| 5b | 96.76 |
| 5j | 96.84 |
| 5l | 100 |
| Tebuconazole | 96.45 |
Data extracted from a study by Wu, et al. (2022).[5][6]
General Synthetic and Screening Workflow
Caption: General workflow for the synthesis and biological evaluation of trifluoromethylpyrimidine derivatives.
Experimental Protocols
Synthesis of 5-Trifluoromethylpyrimidine Derivatives (General Procedure)[3]
A mixture of the appropriate amine-substituted trifluoromethylpyrimidine intermediate (1 equivalent) and DIEA (1.5 equivalents) is stirred in DMF. The corresponding carboxylic acid (1 equivalent) and HATU (1.5 equivalents) are then added to the solution. The mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere. After the reaction is complete, the mixture is extracted with ethyl acetate. The combined organic phases are washed with saturated NaCl solution, dried over Na2SO4, filtered, and concentrated in a vacuum. The crude product is then purified by slurrying with methanol to yield the final products.
In Vitro EGFR Kinase Assay[3]
The EGFR kinase activity is determined using an enzyme-linked immunosorbent assay (ELISA). The kinase reaction is performed in a 96-well plate coated with a substrate peptide. The reaction mixture contains the EGFR kinase, the test compound at various concentrations, and ATP in a kinase reaction buffer. The plate is incubated at 37°C for a specified time. After incubation, the wells are washed, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added. Following another incubation and washing step, a colorimetric substrate is added, and the absorbance is measured at a specific wavelength. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)[6]
The antifungal activity of the synthesized compounds is evaluated by the mycelium growth rate method. The test compounds are dissolved in a suitable solvent and added to a potato dextrose agar (PDA) medium to achieve the desired final concentration. The medium is then poured into Petri dishes. A mycelial disc of the test fungus is placed at the center of each plate. The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge of the dish. The diameter of the mycelial growth is measured, and the inhibition rate is calculated using the formula:
Inhibition Rate (%) = [(C - T) / C] × 100
where C is the diameter of mycelial growth in the control, and T is the diameter of mycelial growth in the treated plate.
Logical Relationship in SAR for Anticancer Activity
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 5-(Trifluoromethyl)pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comparative validation of 5-(trifluoromethyl)pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Due to a lack of specific published data on 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, this guide will focus on a closely related and well-studied series of 5-(trifluoromethyl)pyrimidine derivatives, offering valuable insights into the potential of this chemical class.
This analysis will objectively compare the performance of these novel compounds against established EGFR inhibitors, supported by experimental data and detailed protocols for key validation assays.
Performance Comparison: 5-(Trifluoromethyl)pyrimidine Derivatives vs. Standard EGFR Inhibitors
The inhibitory activity of novel 5-(trifluoromethyl)pyrimidine derivatives was evaluated against wild-type EGFR (EGFRwt) and several cancer cell lines. The results are presented below in comparison to widely used, clinically approved EGFR inhibitors.
Biochemical Potency Against EGFR Kinase
| Compound | Target | IC50 (µM) |
| Compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) | EGFRwt | 0.091 |
| Gefitinib | EGFRwt | 0.026 - 0.037 |
| Erlotinib | EGFRwt | 0.002 |
| Osimertinib | EGFRwt | ~0.4938 |
| Afatinib | EGFRwt | ~0.0003 - 0.0008 |
Note: IC50 values for comparator drugs are sourced from multiple studies and can vary based on assay conditions.
Cellular Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) |
| Compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) | A549 | 0.35 |
| MCF-7 | 3.24 | |
| PC-3 | 5.12 | |
| Gefitinib | A549 | 18.46 |
| PC-9 | 0.07726 | |
| H3255 | 0.003 | |
| Erlotinib | A549 | >20 |
| HCC827 | 0.002142 | |
| PC-9 | 0.03136 | |
| Osimertinib | PC-9 | 0.017 |
| H1975 | 0.005 | |
| Afatinib | PC-9 | 0.0008 |
| H3255 | 0.0003 |
The data indicates that while the 5-(trifluoromethyl)pyrimidine derivative Compound 9u shows potent enzymatic inhibition of EGFR, its cellular activity against the A549 cell line is noteworthy.[1] Direct comparisons with approved drugs should be interpreted with caution due to variations in the specific cell lines and assay conditions reported in the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (serial dilutions in DMSO)
-
Stop/detection solution (EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using vehicle (DMSO) controls (100% activity) and a potent inhibitor control (0% activity).
-
Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Cellular EGFR Autophosphorylation Assay (Cell-Based ELISA)
This assay measures the level of EGFR phosphorylation in a cellular context.
Materials:
-
Human cancer cell line expressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Test compounds
-
Epidermal Growth Factor (EGF)
-
Fixing Solution
-
Quenching Buffer
-
Blocking Buffer
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test compound or vehicle (DMSO) for 1-4 hours.
-
Stimulate with 100 ng/mL EGF for 15-30 minutes.
-
Aspirate the media and fix the cells with Fixing Solution for 20 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add Quenching Buffer and incubate for 20 minutes.
-
Wash the wells and add Blocking Buffer for 1 hour.
-
Add diluted primary antibody (anti-phospho-EGFR or anti-total-EGFR) and incubate for 2 hours.
-
Wash the wells and add HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells and add TMB substrate.
-
Add Stop Solution and measure the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition.[3]
Cell Viability Assay (MTT Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of Solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to vehicle-treated cells (100% viability) and calculate the IC50 value.[4]
Visualizing the Path to Validation
To better understand the context and workflow of kinase inhibitor validation, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General workflow for the validation of a novel kinase inhibitor.
References
A Comparative Guide to Alternative Reagents for 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol in Drug Design
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a valuable reagent in medicinal chemistry, offering a versatile scaffold for the introduction of diverse functionalities through cross-coupling reactions. However, the exploration of alternative reagents can provide advantages in terms of reactivity, cost, and availability. This guide presents an objective comparison of alternative reagents to this compound, focusing on their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols.
The primary alternatives to the 5-bromo derivative are the corresponding 5-chloro, 5-iodo, and 5-trifluoromethanesulfonyl (triflate) analogues of 6-(trifluoromethyl)pyrimidin-4-ol. The choice of leaving group at the 5-position significantly influences the reagent's reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The generally accepted order of reactivity for halide leaving groups in oxidative addition, often the rate-determining step, is I > Br > Cl. Aryl triflates are also highly reactive and serve as excellent substrates for these transformations.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The following table summarizes the expected relative reactivity and provides representative experimental data for the coupling of 5-substituted-6-(trifluoromethyl)pyrimidin-4-ols with various arylboronic acids. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a collation from various sources and should be interpreted with consideration of the differing reaction parameters.
| Reagent | Leaving Group | Relative Reactivity (Predicted) | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temp (°C) | Time (h) | Yield (%) (Example with Phenylboronic Acid) |
| 5-Iodo-6-(trifluoromethyl)pyrimidin-4-ol | Iodo | Highest | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 2-6 | ~90-95% |
| This compound | Bromo | High | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 6-12 | ~80-90% |
| 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol | Chloro | Moderate | Pd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%) | K₃PO₄ | Toluene | 100-110 | 12-24 | ~60-75% |
| 6-(trifluoromethyl)pyrimidin-4-ol-5-yl triflate | Triflate | High | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 4-8 | ~85-95% |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines, which are prevalent in pharmaceutical compounds. The reactivity trend of the leaving groups in this reaction generally mirrors that of the Suzuki-Miyaura coupling.
| Reagent | Leaving Group | Relative Reactivity (Predicted) | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temp (°C) | Time (h) | Yield (%) (Example with Morpholine) |
| 5-Iodo-6-(trifluoromethyl)pyrimidin-4-ol | Iodo | Highest | Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%) | NaOtBu | Toluene | 80-90 | 2-6 | ~85-95% |
| This compound | Bromo | High | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 90-100 | 8-16 | ~75-85% |
| 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol | Chloro | Moderate | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100-120 | 18-36 | ~50-70% |
| 6-(trifluoromethyl)pyrimidin-4-ol-5-yl triflate | Triflate | High | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Cs₂CO₃ | Toluene | 90-110 | 6-12 | ~80-90% |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-Iodo-6-(trifluoromethyl)pyrimidin-4-ol
To a solution of 5-iodo-6-(trifluoromethyl)pyrimidin-4-ol (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination of 5-Chloro-6-(trifluoromethyl)pyrimidin-4-ol
A mixture of 5-chloro-6-(trifluoromethyl)pyrimidin-4-ol (1.0 mmol), the desired amine (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and RuPhos (0.04 mmol) in toluene (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 24 hours in a sealed tube. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding 5-amino-6-(trifluoromethyl)pyrimidin-4-ol.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a decision-making workflow for reagent selection.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol Scaffolds in Anticancer Drug Synthesis: A Comparative Guide
The pyrimidine nucleus is a cornerstone in the development of anticancer therapeutics, with its derivatives forming the backbone of numerous established and experimental drugs. The introduction of a trifluoromethyl group into the pyrimidine ring, as seen in 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, has been a key strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of the efficacy of trifluoromethyl-pyrimidine derivatives in anticancer drug synthesis, with a focus on their performance against alternative compounds, supported by experimental data.
Comparative Efficacy of Trifluoromethyl-Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved cellular uptake and more potent anticancer activity.
A significant number of trifluoromethyl-pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, a series of novel trifluoromethyl-substituted pyrimidine derivatives demonstrated potent anti-proliferative activity against the H1975 lung cancer cell line, with some compounds exhibiting IC50 values significantly lower than the widely used anticancer drug 5-Fluorouracil (5-FU)[1]. Specifically, compound 17v from one study showed an IC50 of 2.27 μM against H1975 cells, which was superior to 5-FU's IC50 of 9.37 μM in the same study[1].
Another study focusing on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors also reported promising results. Compound 9u in this study displayed potent activity against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cells with IC50 values of 0.35 μM, 3.24 μM, and 5.12 μM, respectively[2]. These values are comparable to or, in the case of A549 cells, more potent than some established chemotherapeutic agents.
For comparison, 5-Fluorouracil (5-FU), a foundational pyrimidine-based antimetabolite, is widely used in the treatment of various cancers, including colorectal, breast, and stomach cancers. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cell death[3][4][5]. While effective, the development of resistance and its side effects have prompted the search for more potent and selective alternatives.
Below is a table summarizing the IC50 values of representative trifluoromethyl-pyrimidine derivatives compared to 5-Fluorouracil against various cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (μM) | Reference |
| Trifluoromethyl-pyrimidine derivative 17v | H1975 (Lung Cancer) | 2.27 | [1] |
| Trifluoromethyl-pyrimidine derivative 9u | A549 (Lung Cancer) | 0.35 | [2] |
| MCF-7 (Breast Cancer) | 3.24 | [2] | |
| PC-3 (Prostate Cancer) | 5.12 | [2] | |
| 5-Fluorouracil (5-FU) | H1975 (Lung Cancer) | 9.37 | [1] |
| HepG2 (Liver Cancer) | ~5.0 | [6] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent target for many trifluoromethyl-pyrimidine compounds is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events that promote cell growth, division, and survival[7][8]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.
Trifluoromethyl-pyrimidine derivatives have been designed to act as EGFR inhibitors, binding to the ATP-binding site of the kinase domain and blocking its activity. This inhibition halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells[1][2].
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.
Experimental Protocols
Synthesis of Trifluoromethyl-Pyrimidine Derivatives
The synthesis of trifluoromethyl-pyrimidine derivatives often involves a multi-step process. Below is a representative protocol for the synthesis of a 5-trifluoromethylpyrimidine derivative, adapted from the literature[2].
Step 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide
-
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and the appropriate amino-thiophene derivative (5.5 mmol) is stirred in dimethylformamide (DMF, 10 mL) at room temperature.
-
The solution is cooled to 0 °C, and sodium hydride (25 mmol) is added portion-wise.
-
The reaction mixture is stirred overnight at room temperature.
-
Upon completion, water (30 mL) is carefully added to quench the reaction.
-
The mixture is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 2: Synthesis of the final 5-trifluoromethylpyrimidine derivative
-
The intermediate from Step 1 is further reacted with various amines or other reagents to generate a library of derivatives. The specific reaction conditions will vary depending on the desired final product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel anticancer compounds.
Caption: General experimental workflow for anticancer drug discovery.
Conclusion
Derivatives of this compound represent a promising class of compounds in the synthesis of novel anticancer drugs. The incorporation of the trifluoromethyl group often leads to enhanced cytotoxic activity against a range of cancer cell lines, with some derivatives showing superior potency compared to the established drug 5-Fluorouracil. A key mechanism of action for these compounds is the inhibition of the EGFR signaling pathway, a critical driver of cancer cell proliferation. The provided experimental protocols offer a framework for the synthesis and in vitro evaluation of these potent anticancer agents. Further research and clinical studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of Anticancer Activity of Novel Trifluoromethyl-Substituted Pyrimidine Derivatives
A comprehensive guide for researchers and drug development professionals on the in vitro performance of recently synthesized trifluoromethyl-pyrimidine compounds, offering a comparative analysis of their anticancer activities against various human cancer cell lines. This guide provides detailed experimental data, methodologies, and visual representations of associated cellular pathways.
In the quest for more effective and targeted cancer therapies, pyrimidine derivatives continue to be a significant area of research due to their structural similarity to the purine bases of DNA and RNA. The introduction of a trifluoromethyl group into the pyrimidine scaffold can enhance metabolic stability and binding affinity to target proteins. This guide presents a comparative overview of the in vitro anticancer activity of several novel trifluoromethyl-substituted pyrimidine compounds, synthesized as potential EGFR inhibitors and cytotoxic agents.
Comparative Anticancer Activity
The in vitro cytotoxic activities of newly synthesized trifluoromethyl-pyrimidine derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each compound. The results are summarized in the table below.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9u | A549 (Lung Carcinoma) | 0.35 | - | - |
| MCF-7 (Breast Adenocarcinoma) | 3.24 | - | - | |
| PC-3 (Prostate Cancer) | 5.12 | - | - | |
| 17v | H1975 (Non-Small Cell Lung Cancer) | 2.27 | 5-FU | 9.37 |
| PC-3 (Prostate Cancer) | >40 | 5-FU | 25.16 | |
| MGC-803 (Gastric Cancer) | 15.32 | 5-FU | 10.21 | |
| MCF-7 (Breast Adenocarcinoma) | 10.13 | 5-FU | 12.54 | |
| 3b | A375 (Melanoma) | - | - | - |
| C32 (Amelanotic Melanoma) | - | - | - | |
| DU145 (Prostate Cancer) | - | - | - | |
| MCF-7/WT (Breast Adenocarcinoma) | - | - | - |
Data for compound 3b indicated it was the most active in its series, but specific IC50 values were not provided in the source material.
Detailed Experimental Protocols
The following methodologies were employed to assess the in vitro anticancer activity of the synthesized compounds.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human tumor cells (PC-3, MGC-803, MCF-7, and H1975) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds and the positive control (5-Fluorouracil, 5-FU) for 48 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The supernatant was discarded, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
EGFR Kinase Activity Assay
The inhibitory effect of the compounds on Epidermal Growth Factor Receptor (EGFR) kinase activity was evaluated.
-
Reaction Mixture Preparation: The assay was performed in a final volume of 100 µL containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT, 1 µM ATP, and 1 mg/mL poly(Glu,Tyr)4:1.
-
Compound Addition: The test compounds were added at various concentrations.
-
Enzyme Addition: The reaction was initiated by the addition of EGFR kinase.
-
Incubation: The reaction mixture was incubated for 30 minutes at 30 °C.
-
Reaction Termination: The reaction was terminated by the addition of 10% trichloroacetic acid.
-
Quantification: The amount of phosphate incorporated into the substrate was determined using a colorimetric method. The IC50 values were calculated from the dose-response curves.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the EGFR signaling pathway, a key target for some of the synthesized compounds, and the general workflow of the in vitro anticancer activity screening.
Caption: EGFR signaling pathway and the inhibitory action of Compound 9u.
Caption: General workflow for in vitro anticancer activity screening.
Mechanism of Action Insights
Further biological evaluation of the most potent compounds revealed insights into their mechanisms of action.
Apoptosis and Cell Cycle Arrest
Compound 17v was found to induce apoptosis in H1975 cells.[2] This was accompanied by an arrest of the cell cycle in the G2/M phase, suggesting that the compound interferes with cell division processes.[2]
EGFR Inhibition
Compound 9u demonstrated potent inhibitory activity against EGFR kinase, with an IC50 value of 0.091 µM.[1] This indicates that its anticancer effect, particularly against A549 cells, is likely mediated through the inhibition of the EGFR signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation.[1] Further studies revealed that compound 9u could induce early apoptosis of A549 cells and arrest the cells in the G2/M phase.[1]
Conclusion
The presented data highlights the potential of trifluoromethyl-substituted pyrimidine derivatives as a promising class of anticancer agents. The in vitro studies demonstrate that these compounds exhibit significant cytotoxic activity against a range of human cancer cell lines. Notably, compounds like 9u and 17v show high potency and interesting mechanisms of action, including EGFR inhibition and induction of apoptosis. These findings warrant further investigation and optimization of this chemical scaffold for the development of novel cancer therapeutics.
References
The Pyrimidine Scaffold: A Comparative Analysis of a Privileged Building Block in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyrimidine nucleus stands as a cornerstone in the design of novel therapeutics. This six-membered heterocyclic ring, a fundamental component of DNA and RNA, offers a versatile and privileged scaffold for developing potent and selective inhibitors across a wide range of biological targets.[1][2] Its synthetic accessibility and the ease with which its 2, 4, 5, and 6 positions can be modified allow for fine-tuning of physicochemical properties and biological activity, making it a recurring motif in numerous FDA-approved drugs.[3] This guide provides a comparative analysis of various pyrimidine building blocks, supported by experimental data, to aid in the rational design of next-generation therapeutics, with a particular focus on anticancer agents.
Comparative Anticancer Activity of Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[2][4] These modifications can modulate the molecule's affinity for its target, alter its pharmacokinetic profile, and ultimately dictate its therapeutic efficacy.[4] The following tables summarize the in vitro cytotoxic activity (IC50 values) of diverse pyrimidine derivatives against several human cancer cell lines, offering a quantitative comparison of their performance.
Substituted Pyrimidine Derivatives
Simple pyrimidine cores with various substitutions demonstrate a broad spectrum of anticancer activities. The data below highlights the impact of different functional groups on cytotoxicity.
| Compound/Derivative | Target/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin-pyrimidine analog 3g | Anti-proliferative | MCF-7 (Breast) | 0.61 ± 0.05 | [5] |
| Curcumin-pyrimidine analog 3b | Anti-proliferative | MCF-7 (Breast) | 4.95 ± 0.94 | [5] |
| Pyrimidine-tethered chalcone (B-4) | Anti-proliferative | MCF-7 (Breast) | 6.70 ± 1.02 | [5] |
| Pyrimidine-5-carbonitrile 11a | EGFR Tyrosine Kinase Inhibitor | A549 (Lung) | 0.08 ± 0.01 | [6] |
| Pyrimidine-5-carbonitrile 11b | EGFR Tyrosine Kinase Inhibitor | HCT-116 (Colon) | 0.09 ± 0.01 | [6] |
| Pyrimidine-5-carbonitrile 12b | EGFR Tyrosine Kinase Inhibitor | HepG-2 (Liver) | 0.11 ± 0.02 | [6] |
| Pyrimidine dihydroquinoxalinone 12k | Tubulin Inhibitor | A375 (Melanoma) | 0.0002 | [7] |
Fused Pyrimidine Systems
Fusing the pyrimidine ring with other heterocyclic structures, such as pyrazole, thiophene, or pyrrole, often leads to enhanced biological activity and target selectivity. These "privileged scaffolds" are particularly prominent in the development of kinase inhibitors.[8][9]
| Compound/Derivative | Scaffold | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative 2 | Thieno[2,3-d]pyrimidine | Anti-proliferative | MCF-7 (Breast) | 0.013 | [5] |
| Thienopyrimidine derivative 3 | Thieno[2,3-d]pyrimidine | Anti-proliferative | MCF-7 (Breast) | 0.023 | [5] |
| Tetrahydropyrido[4,3-d]pyrimidine 10 | Tetrahydropyrido[4,3-d]pyrimidine | EGFR | HT29 (Colon) | 7.48 | [10] |
| Pyrido[2,3-d]pyrimidine 1n | Pyrido[2,3-d]pyrimidine | Thymidylate Synthase | HCT-116 (Colon) | 1.98 ± 0.69 | [4] |
| Chromeno[2,3-d]pyrimidine 3 | Chromeno[2,3-d]pyrimidine | Anti-proliferative | MCF7 (Breast) | 1.61 | [11] |
Key Signaling Pathways and Experimental Workflows
To understand the context of the data presented, it is crucial to visualize the biological pathways targeted by these compounds and the experimental workflows used for their evaluation.
Caption: EGFR signaling pathway inhibition by a pyrimidine-based drug.
Caption: Workflow for in vitro evaluation of pyrimidine derivatives.
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments commonly cited in the evaluation of pyrimidine-based compounds.
MTT Cell Proliferation Inhibition Assay
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[4]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into purple formazan crystals.[4] The amount of formazan produced, which is soluble in dimethyl sulfoxide (DMSO), is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the existing medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO, concentration typically not exceeding 0.5%) and a blank control (medium only).[5]
-
Incubation: Incubate the plates for a further 24 to 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by a decrease in the phosphorylated product.
General Protocol Outline:
-
Reaction Setup: In a microplate well, combine the purified kinase enzyme, a specific substrate (peptide or protein), and the pyrimidine inhibitor at various concentrations in a suitable reaction buffer.
-
Initiation: Start the enzymatic reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction, often by adding a solution like EDTA.
-
Detection: Quantify the amount of phosphorylated substrate or the amount of ATP consumed. Detection methods vary and can include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Conclusion
The pyrimidine scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics, particularly in oncology.[1][6] Its versatility allows for the creation of vast chemical libraries targeting a multitude of biological pathways.[12] By systematically comparing the performance of different pyrimidine building blocks through standardized in vitro assays, researchers can better understand structure-activity relationships and rationally design more potent and selective drug candidates. The data and protocols presented in this guide serve as a valuable resource for scientists and drug development professionals aiming to harness the full potential of this privileged heterocyclic system.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol in Modern Synthesis
In the landscape of drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, pyrimidines hold a prominent position due to their prevalence in biologically active molecules. This guide provides a comprehensive comparison of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol against other halogenated pyrimidine alternatives, highlighting its unique advantages in palladium-catalyzed cross-coupling reactions. Through an examination of experimental data and reaction protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to optimize their synthetic strategies.
Enhanced Reactivity in Cross-Coupling Reactions
This compound is a versatile synthetic intermediate that offers distinct advantages in popular carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The strategic positioning of the bromo and trifluoromethyl groups on the pyrimidin-4-ol core significantly influences its reactivity profile.
The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, making the C-Br bond more susceptible to oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling catalytic cycles. This inherent reactivity often translates to higher yields and milder reaction conditions compared to less activated pyrimidine systems.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. While specific experimental data for this compound is not abundantly available in the public domain, we can infer its performance based on the reactivity of analogous compounds. For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids under microwave-assisted Suzuki-Miyaura conditions has been shown to proceed in good to excellent yields (67-89%).[1] This suggests that the trifluoromethyl group activates the C-Br bond towards efficient coupling.
To provide a comparative perspective, we have compiled data for the Suzuki-Miyaura coupling of alternative brominated and chlorinated pyrimidines.
| Halogenated Pyrimidine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | BenchChem |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | Semantic Scholar |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | MDPI[2] |
Note: The data presented is for comparative purposes and reaction conditions may vary for this compound.
Advantages in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The electron-deficient nature of the pyrimidine ring in this compound is expected to facilitate the crucial oxidative addition step, leading to efficient C-N bond formation.
While direct experimental data for the target compound is scarce, studies on similar substrates, such as 6-bromo-1H-indazole, demonstrate the feasibility of achieving high yields in Buchwald-Hartwig aminations with a variety of primary and secondary amines.[3]
| Halogenated Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | Aniline | BrettPhos precatalyst | LiHMDS | THF | 65 | 85 | BenchChem[3] |
| 6-Bromo-1H-indazole | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | 95 | BenchChem[3] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98 | Request PDF[4] |
Note: This data on related compounds suggests the potential for high-yield amination reactions with this compound.
Experimental Protocols
To facilitate the application of this compound in synthesis, we provide the following general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The residue is then purified by flash column chromatography.
Visualizing the Catalytic Pathways
To further elucidate the synthetic utility of this compound, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion
This compound stands out as a highly promising building block for the synthesis of complex pharmaceutical and agrochemical compounds. Its enhanced reactivity, driven by the electron-withdrawing trifluoromethyl group, offers a significant advantage in palladium-catalyzed cross-coupling reactions. While direct comparative data is emerging, the performance of analogous compounds strongly suggests that this compound can lead to higher yields and more efficient syntheses compared to less activated halopyrimidines. The provided protocols and catalytic cycle diagrams serve as a valuable resource for researchers looking to harness the synthetic potential of this versatile intermediate.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol: A Comparative Guide for Chemical Intermediates in Drug Discovery
In the landscape of drug discovery and development, the selection of appropriate chemical intermediates is a critical decision that significantly influences the efficiency of synthetic routes and the overall success of a research program. This guide provides a comprehensive performance benchmark of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol against other commercially available brominated heterocyclic intermediates. The comparison focuses on their reactivity in two of the most pivotal reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile building block in medicinal chemistry, offering a unique combination of reactive sites. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidinol core influences the reactivity of the C-Br bond, making it a valuable intermediate for the synthesis of complex molecules. This guide benchmarks its performance against three other commercially available intermediates: 5-bromo-2-(trifluoromethyl)pyrimidine, 2-bromo-5-(trifluoromethyl)pyridine, and 5-bromo-2-methoxypyrimidine. While direct experimental data for this compound in these specific cross-coupling reactions is limited in publicly available literature, this guide compiles data from closely related analogues and established protocols to provide a comparative assessment.
Comparative Performance in Key Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The efficiency of these reactions is highly dependent on the structure of the halo-heterocyclic substrate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for creating C-C bonds. The reactivity of the brominated intermediates in this reaction is influenced by the electronic properties of the heterocyclic core and the surrounding substituents.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling:
| Intermediate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 12-24 | High | [1][2] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane | 120 (MW) | 0.67 | 85 | [3] |
| 2-Bromopyridine | 3,5-(Bis-trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Dioxane | 100 | 12 | 82 | [4] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 2 | NaOtBu | Dioxane | 100 | 12 | 91 | [4] |
Note: Direct yield for this compound is not available in the searched literature. The data for 5-Bromo-2-chloro-4-methoxypyrimidine and the pyrazolopyrimidinone derivative are presented as close analogs to estimate potential reactivity.
Based on the available data for analogous structures, it is anticipated that this compound would exhibit good to excellent reactivity in Suzuki-Miyaura couplings. The electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the pyrimidine ring, facilitating the oxidative addition step of the catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical agents. The performance of the brominated intermediates in this reaction is a key indicator of their utility.
General Experimental Workflow for Buchwald-Hartwig Amination:
Figure 2. General workflow for a Buchwald-Hartwig amination reaction.
Comparative Data for Buchwald-Hartwig Amination:
| Intermediate | Amine Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 12-24 | High | [2][5] |
| 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | 85 | [6] |
| Aryl Bromides | Primary/Secondary Amines | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 | High | [7] |
Note: Direct yield for this compound is not available in the searched literature. The data for related bromo-heterocycles provides an indication of expected reactivity.
The presence of the trifluoromethyl group in this compound is expected to make the pyrimidine ring more electron-deficient, which should favor the Buchwald-Hartwig amination. The reactivity is anticipated to be comparable to or greater than that of other electron-deficient bromopyrimidines and bromopyridines.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the intermediates is essential for planning synthetic transformations, as properties like solubility and melting point can impact reaction conditions and work-up procedures.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₅H₂BrF₃N₂O | 242.98 | Solid |
| 5-Bromo-2-(trifluoromethyl)pyrimidine | C₅H₂BrF₃N₂ | 226.98 | Not specified |
| 2-Bromo-5-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | Not specified |
| 5-Bromo-2-methoxypyrimidine | C₅H₅BrN₂O | 189.01 | Solid |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for halogenated pyrimidines.
General Procedure for Suzuki-Miyaura Coupling of Bromopyrimidines
To a reaction vessel is added the bromopyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The vessel is sealed and purged with an inert gas (e.g., argon). A degassed mixture of 1,4-dioxane and water (4:1, 5 mL) is then added. The reaction mixture is heated to 95 °C and stirred for 12-24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1][2]
General Procedure for Buchwald-Hartwig Amination of Bromopyrimidines
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and sodium tert-butoxide (1.4 mmol). The bromopyrimidine (1.0 mmol) and the amine (1.2 mmol) are then added, followed by anhydrous, degassed toluene (5 mL). The reaction vessel is sealed and heated to 80-110 °C for 12-24 hours, with progress monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2][5]
Logical Relationships in Reactivity
The reactivity of these intermediates in palladium-catalyzed cross-coupling reactions is governed by several factors, primarily the nature of the halogen and the electronic properties of the heterocyclic ring.
Figure 3. Factors influencing the reactivity of brominated heterocycles.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
For laboratory professionals engaged in research, development, and scientific analysis, the proper management and disposal of chemical waste are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and adhere to regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this substance and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant nitrile gloves.
-
Body Protection: A laboratory coat must be worn.
-
Footwear: Closed-toe shoes are required.
Waste Segregation and Storage
Proper segregation of chemical waste is a foundational principle of laboratory safety. Waste containing this compound must be classified and collected as "Halogenated Organic Waste."[1] This is critical because halogenated compounds necessitate specific disposal methods, such as high-temperature incineration, and mixing them with non-halogenated waste can complicate and increase the cost of disposal.[1]
| Parameter | Guideline |
| Waste Category | Halogenated Organic Waste |
| Container Type | Chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.[1] |
| Labeling | The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[1] |
| Storage Location | Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1] |
| Fill Level | Do not fill the container beyond 90% capacity to allow for expansion.[1] |
Step-by-Step Disposal Protocol
1. Preparation:
-
Ensure all required PPE is correctly worn.
-
Confirm that you are working within a certified chemical fume hood.
2. Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container.[1]
-
Liquid Waste (Solutions): Pour liquid waste containing the compound into the appropriate halogenated liquid waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as filter paper, pipette tips, and gloves, must also be disposed of in the designated hazardous waste container.
3. Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[1]
4. Requesting Disposal:
-
Once the waste container is full or when waste is no longer being generated, arrange for its pickup through your institution's Environmental Health and Safety (EH&S) office or a contracted licensed hazardous waste disposal company.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.
Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][2]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.
Small Spills:
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and nearby colleagues.[2]
-
Assess the Spill: If you are trained and have the appropriate spill kit, you can proceed with the cleanup. For large spills, contact your institution's emergency response team.[2]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent, to contain and soak up the spill.[1][2][3]
-
Cleanup: Carefully collect the contaminated absorbent material and place it in a sealed, labeled bag or container for disposal as hazardous waste.[1][2]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent.[2]
Large Spills:
-
For large spills, immediately evacuate the area and contact your institution's emergency response team.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
Essential Safety and Handling Guide for 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Summary
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation[1]
The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound and its derivatives. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn over safety glasses during procedures with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves that have been inspected prior to use.[2] Disposable nitrile or butyl rubber gloves are recommended. A fully-buttoned lab coat should be worn to protect the body.[3] |
| Respiratory | Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] If a respirator is required, an N-95 or N-100 particle mask may be sufficient for dust; however, for vapors or in case of poor ventilation, a respirator with an appropriate cartridge should be used.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for minimizing risk.
Pre-Handling Preparations
-
Engineering Controls : Ensure that a calibrated chemical fume hood is operational.[4] Eyewash stations and safety showers must be readily accessible and tested.[2]
-
PPE Inspection : Before entering the handling area, inspect all PPE for integrity. Check gloves for any signs of degradation or punctures.
-
Review Safety Data Sheet (SDS) : Always review the most current SDS for this compound before use.
-
Spill Kit : Ensure a spill kit with appropriate absorbent materials is available in the laboratory.
Handling the Compound
-
All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation.[4][5]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[5]
-
When weighing the solid, do so in the fume hood to avoid generating dust.
-
Keep the container tightly closed when not in use.[4]
Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]
-
PPE Removal : Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items, such as gloves, as hazardous waste.
Disposal Plan: Step-by-Step Procedures
Proper disposal is critical to ensure personnel safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]
Waste Segregation and Collection
-
Waste Stream : As a halogenated organic compound, all waste containing this compound must be collected in a dedicated and properly labeled "Halogenated Organic Waste" container.[7]
-
Container : Use a chemically compatible and sealable container that is in good condition and free from leaks.[7] Do not fill the container beyond 90% capacity.[7]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste and disposed of in the same container.[3]
Waste Storage and Labeling
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][7]
-
Storage : Store the waste container in a designated and secure area within the laboratory, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]
Final Disposal
-
Professional Disposal : Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal service or through your institution's Environmental Health and Safety (EH&S) department.[3][7]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
